Product packaging for Econazole Nitrate(Cat. No.:CAS No. 68797-31-9)

Econazole Nitrate

Cat. No.: B017553
CAS No.: 68797-31-9
M. Wt: 444.7 g/mol
InChI Key: DDXORDQKGIZAME-UHFFFAOYSA-N
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Description

Econazole nitrate is a synthetic imidazole derivative widely recognized as a broad-spectrum antifungal agent for research applications. Its primary, well-characterized mechanism of action involves the inhibition of the enzyme lanosterol 14-α-demethylase, a key cytochrome P-450 enzyme in the fungal ergosterol biosynthesis pathway . This inhibition disrupts ergosterol production, a vital component of the fungal cell membrane, leading to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death . Beyond this primary effect, this compound can also interact directly with cellular membranes and demonstrate activity against certain Gram-positive bacteria . In research settings, this compound is primarily utilized in microbiological and dermatological studies to investigate pathogenic fungi, including dermatophytes, yeasts (e.g., Candida albicans ), and molds (e.g., Aspergillus fumigatus ) . It serves as a critical reference compound in the development and efficacy testing of novel topical formulations, such as gels and creams, where its stability and release kinetics are key parameters . Emerging areas of investigation have revealed promising new research applications. Notably, this compound has been identified as a potent inhibitor of the Phosphatidylinositol-3-Kinase (PI3K)/AKT signaling pathway in vitro, a critical pathway in cell proliferation and survival . Studies in non-small-cell lung cancer (NSCLC) cell lines have shown that this compound can inhibit cell viability, reduce AKT phosphorylation, downregulate Bcl-2 expression, and promote apoptosis . Furthermore, it has demonstrated additive and synergistic effects when used in combination with chemotherapeutic agents like cisplatin, suggesting a potential role in exploring novel oncology research pathways . This product is provided for research purposes in a high-purity formulation. It is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15Cl3N2O.HNO3<br>C18H16Cl3N3O4 B017553 Econazole Nitrate CAS No. 68797-31-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
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InChI

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
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InChI Key

DDXORDQKGIZAME-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
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Molecular Formula

C18H15Cl3N2O.HNO3, C18H16Cl3N3O4
Record name ECONAZOLE NITRATE
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Related CAS

27220-47-9 (Parent)
Record name Econazole nitrate [USAN:USP:BAN:JAN]
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DSSTOX Substance ID

DTXSID6025226
Record name Econazole nitrate
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Molecular Weight

444.7 g/mol
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Physical Description

Econazole nitrate is a white crystalline powder. (NTP, 1992)
Record name ECONAZOLE NITRATE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

24169-02-6, 68797-31-9
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Record name 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate
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Melting Point

324 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Econazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of econazole nitrate, an imidazole antifungal agent. The information is intended for researchers, scientists, and professionals involved in drug development and manufacturing.

Chemical Structure and Properties

This compound is the nitrate salt of econazole, a synthetic imidazole derivative with a broad spectrum of antifungal activity. Its chemical structure is characterized by an imidazole ring linked to a dichlorophenyl group and a chlorobenzyl ether moiety.

IUPAC Name: 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid[1][2][3]

Molecular Formula: C₁₈H₁₆Cl₃N₃O₄[1][4]

Molecular Weight: 444.7 g/mol [1][4]

The key structural features of this compound include:

  • Imidazole Ring: Essential for its antifungal activity.

  • Dichlorophenyl Group: Contributes to the lipophilicity of the molecule.

  • Chlorobenzyl Ether Moiety: Enhances the compound's antifungal potency.

  • Nitrate Salt: Improves the solubility and stability of the active pharmaceutical ingredient.

PropertyValueSource
Melting Point 162 °C - 166 °C[4]
Appearance White crystalline powder[1]
Solubility Sparingly soluble in water[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the N-alkylation of imidazole followed by O-alkylation and subsequent salt formation. Several synthetic routes have been developed, including one-pot methodologies designed to improve efficiency and reduce environmental impact.

A common synthetic pathway is illustrated below:

Econazole_Nitrate_Synthesis 2,4-Dichloroacetophenone 2,4-Dichloroacetophenone 1-(2,4-Dichlorophenyl)-2-bromoethanone 1-(2,4-Dichlorophenyl)-2-bromoethanone 2,4-Dichloroacetophenone->1-(2,4-Dichlorophenyl)-2-bromoethanone Bromination Bromine Bromine Bromine->1-(2,4-Dichlorophenyl)-2-bromoethanone 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one 1-(2,4-Dichlorophenyl)-2-bromoethanone->1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one N-Alkylation Imidazole Imidazole Imidazole->1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one->1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol Econazole Econazole 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol->Econazole O-Alkylation 4-Chlorobenzyl chloride 4-Chlorobenzyl chloride 4-Chlorobenzyl chloride->Econazole This compound This compound Econazole->this compound Salt Formation Nitric Acid Nitric Acid Nitric Acid->this compound

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for key steps in the synthesis of this compound, based on published literature.

2.1.1. One-Pot Synthesis of this compound

This protocol is adapted from a one-pot synthesis method aimed at improving efficiency and reducing waste.

Materials:

  • 1-(2,4-dichlorophenyl)-2-chloro-ethanol

  • Imidazole

  • p-chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Potassium hydroxide (KOH)

  • Aluminium oxide (Al₂O₃)

  • Polyethylene glycol-200 (PEG-200)

  • Toluene

  • Nitric acid

Procedure:

  • Catalyst Preparation: A composite catalyst of K₂CO₃/KOH/Al₂O₃ is prepared by dissolving K₂CO₃ and KOH in water, adding Al₂O₃, stirring at 60-65°C, followed by rotary evaporation and drying.

  • N-Alkylation: In a reaction vessel, the prepared catalyst, imidazole, toluene, and PEG-200 are heated to reflux to remove water. The mixture is then cooled, and a solution of 1-(2,4-dichlorophenyl)-2-chloro-ethanol in toluene is added dropwise. The reaction is heated to approximately 71°C and maintained for 3 hours to yield an intermediate imidazole ethanol solution.

  • O-Alkylation: To the intermediate solution, p-chlorobenzyl chloride and additional catalyst are added. The reaction is heated and stirred.

  • Work-up and Salt Formation: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude econazole base is dissolved in a suitable solvent like 2-propanol and treated with concentrated nitric acid to precipitate this compound.

  • Purification: The crude this compound is recrystallized from a solvent mixture such as 2-propanol, methanol, and diisopropyl ether to yield the final product.

ParameterValue
N-Alkylation Temperature ~71 °C
N-Alkylation Time 3.0 hours
Yield 65-68%
Melting Point 164.2-165.3 °C

2.1.2. Synthesis via Imidazole Ethanol Intermediate

This traditional method involves the isolation of the imidazole ethanol intermediate before proceeding to the O-alkylation step.

Materials:

  • 1-(2,4-dichlorophenyl)-2-chloro-ethanol

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Phase transfer catalyst (e.g., TEBA, PEG-400)

  • Solvent (e.g., DMF, THF)

  • p-chlorobenzyl chloride

  • Toluene

  • Nitric acid

Procedure:

  • Synthesis of Imidazole Ethanol: 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole are reacted in the presence of NaOH and a phase transfer catalyst in a solvent like DMF or THF. The reaction is typically carried out at an elevated temperature (e.g., 80°C) for several hours. The crude imidazole ethanol is then isolated, often through recrystallization.

  • Synthesis of Econazole: The purified imidazole ethanol is then reacted with p-chlorobenzyl chloride in a biphasic system of toluene and aqueous NaOH, again using a phase transfer catalyst, at a high temperature (e.g., 80-100°C).

  • Salt Formation and Purification: After the reaction, the organic layer is separated, and the crude econazole is obtained by solvent evaporation. The base is then dissolved in an alcohol and acidified with nitric acid to form this compound. The final product is purified by recrystallization.

ParameterValue
Imidazole Ethanol Reaction Temp. 65-80 °C
Imidazole Ethanol Reaction Time 3-5 hours
O-Alkylation Reaction Temp. 40-100 °C
O-Alkylation Reaction Time 2-4 hours
Overall Yield 53-68%

Logical Workflow for Synthesis

The synthesis of this compound can be broken down into a logical sequence of steps, each with specific inputs and outputs.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Start_A 1-(2,4-Dichlorophenyl)-2-chloro-ethanol Step1 N-Alkylation Start_A->Step1 Start_B Imidazole Start_B->Step1 Start_C p-Chlorobenzyl chloride Step2 O-Alkylation Start_C->Step2 Step1->Step2 Imidazole Ethanol Intermediate Step3 Salt Formation Step2->Step3 Econazole Free Base End This compound Step3->End

Caption: Logical workflow of this compound synthesis.

This guide provides a foundational understanding of the chemical structure and synthesis of this compound. For further details on specific analytical methods and in-depth mechanistic studies, consulting the primary scientific literature is recommended.

References

Econazole nitrate molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Econazole Nitrate for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a synthetic imidazole antifungal agent with a broad spectrum of activity against a wide range of fungi, including dermatophytes, yeasts, and molds. It is widely utilized in topical formulations for the treatment of various cutaneous fungal infections. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₆Cl₃N₃O₄[1][2]
Molecular Weight 444.7 g/mol [1][2]
IUPAC Name 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid[1]
CAS Number 24169-02-6
Melting Point 162 °C (324 °F)[3]
Solubility Sparingly soluble in water. Soluble at 0.4mg/ml in DMSO.[2]

Mechanism of Action

This compound's primary antifungal effect is achieved through the disruption of the fungal cell membrane. It specifically inhibits the cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[1][2][4] This enzyme is a critical component in the biosynthesis of ergosterol, a vital sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterol precursors. This alteration in the sterol composition disrupts the structural integrity and fluidity of the fungal cell membrane, increasing its permeability. The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components and ultimately leading to fungal cell death.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Econazole This compound Econazole->Enzyme Enzyme->Ergosterol

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

This section details common experimental methodologies for the analysis and evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is used for the determination of this compound in cream formulations.

  • Objective: To quantify the amount of this compound and separate it from its main impurities and preservatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Bondclone® C18 (300 mm × 3.9 mm i.d., 10 μm).[5][6]

    • Mobile Phase: A gradient of methanol and water.[5][6]

    • Flow Rate: 1.4 mL/min.[5][6]

    • Column Temperature: 25 °C.[5][6]

    • Detection Wavelength: 220 nm.[5][6]

    • Internal Standard: Miconazole nitrate.[5]

  • Sample Preparation:

    • Accurately weigh a portion of the cream formulation.

    • Perform a single extraction step with hydrochloric acid.[5]

    • Filter the sample extract through a 0.45 µm filter prior to injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solutions and sample solutions.

    • Record the chromatograms and calculate the concentration of this compound based on the peak area ratio relative to the internal standard.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against Candida species, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

  • Materials:

    • 96-well flat-bottomed microtitration plates.

    • Sabouraud Dextrose Agar (SDA) for culturing fungi.

    • RPMI 1640 medium.

    • This compound stock solution.

    • Fungal isolates (e.g., Candida albicans).

  • Procedure:

    • Inoculum Preparation:

      • Culture the fungal isolates on SDA plates.

      • Pick several colonies and suspend them in sterile saline.

      • Adjust the cell density using a spectrophotometer at a wavelength of 530 nm to achieve a transmission of 75-77%.[7]

      • Dilute the suspension in RPMI 1640 medium to a final inoculum concentration of 0.5-2.5 ×10³ CFU/mL.[7]

    • Drug Dilution:

      • Prepare serial twofold dilutions of this compound in the microtitration plates using RPMI 1640 medium.

    • Inoculation and Incubation:

      • Add the prepared fungal inoculum to each well.

      • Include a drug-free well as a growth control.

      • Incubate the plates at 35 °C for 24-48 hours.[7]

    • MIC Determination:

      • The MIC is determined as the lowest concentration of this compound that causes an 80% or more reduction in growth compared to the drug-free control well.[7]

In Vitro Drug Release Study

This method evaluates the release profile of this compound from a topical gel formulation.

  • Objective: To measure the rate and extent of drug release from a semi-solid dosage form.

  • Apparatus: Franz diffusion cell.

  • Materials:

    • This compound gel formulation.

    • Synthetic membrane (e.g., cellulose acetate).

    • Phosphate buffer (pH 6.8) as the receptor medium.

  • Procedure:

    • Mount the synthetic membrane on the Franz diffusion cell.

    • Fill the receptor compartment with the phosphate buffer, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 37 ± 0.5 °C.

    • Apply a known quantity of the this compound gel to the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment for analysis.

    • Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.

    • The release data can be fitted to various kinetic models (e.g., Korsmeyer-Peppas) to determine the mechanism of drug release.[8]

Conclusion

This compound remains a significant antifungal agent in the treatment of topical mycoses. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical and microbiological evaluation techniques is essential for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for further research and development involving this compound.

References

In Vitro Antifungal Activity of Econazole Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole nitrate, an imidazole antifungal agent, exhibits a broad spectrum of in vitro activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds. Its primary mechanism of action involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of the in vitro antifungal activity of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and testing workflows. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

Introduction

This compound is a synthetic imidazole derivative with potent fungistatic and, at higher concentrations, fungicidal properties.[1] It is widely used in the topical treatment of superficial fungal infections such as tinea pedis, tinea cruris, tinea corporis, and cutaneous candidiasis.[2] The efficacy of this compound stems from its ability to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and cell death.[3][4] This document details the in vitro antifungal spectrum of this compound, supported by a compilation of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data. Furthermore, it outlines the standardized experimental protocols for determining antifungal susceptibility, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

The primary antifungal mechanism of this compound is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[3][5] This enzyme is critical in the fungal ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. By binding to the heme component of the enzyme, econazole disrupts this conversion, leading to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane.[5] The resulting altered membrane structure increases its permeability, causing a leakage of essential intracellular components and ultimately leading to the inhibition of fungal growth and cell death.[3][6]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_consequences Consequences Lanosterol Lanosterol Intermediate 14-methylated sterols (toxic intermediates) Lanosterol->Intermediate Lanosterol 14α-demethylase (Cytochrome P450) Ergosterol Ergosterol DisruptedMembrane Disrupted Membrane Integrity & Increased Permeability Intermediate->DisruptedMembrane Accumulation leads to Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Econazole This compound Lanosterol 14α-demethylase\n(Cytochrome P450) Lanosterol 14α-demethylase (Cytochrome P450) Econazole->Lanosterol 14α-demethylase\n(Cytochrome P450) Inhibits CellDeath Fungal Cell Death DisruptedMembrane->CellDeath Results in

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

In Vitro Antifungal Spectrum and Susceptibility Data

This compound demonstrates a broad spectrum of activity against a variety of fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from various in vitro studies. It is important to note that variations in methodology (e.g., specific CLSI protocol version, inoculum size, and incubation time) can influence MIC and MFC values.

Dermatophytes

This compound is highly active against dermatophytes, the fungi responsible for common cutaneous infections.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum≤0.001 - ≤0.5≤0.016≤0.016 - 0.03[7][8]
Trichophyton mentagrophytes≤0.0125-≤0.016[7]
Epidermophyton floccosum≤0.0125 - ≤0.063-≤0.016[7][9]
Microsporum canis≤0.0125--[7]
Microsporum audouini---[8]
Yeasts

This compound exhibits significant activity against various yeast species, including Candida and Malassezia species.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans0.016 - 32816[3][10]
Candida tropicalis0.016 - 16--[3]
Candida parapsilosis0.016 - 16--[3]
Candida glabrata0.016 - 16--[3]
Candida krusei0.016 - 16--[3]
Malassezia furfur---[11]
Molds

The in vitro activity of this compound extends to various molds, including Aspergillus species.

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Aspergillus spp.-[12][13]

Experimental Protocols

The determination of in vitro antifungal susceptibility of this compound is predominantly performed using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is a standardized procedure for testing the susceptibility of yeasts such as Candida species.

4.1.1. Inoculum Preparation:

  • Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.[3]

  • Select several distinct colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[3]

4.1.2. Test Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.[3][6]

  • Inoculate each well with the prepared yeast suspension.

  • Include a growth control (no drug) and a sterility control (no inoculum) on each plate.

  • Incubate the plates at 35°C for 24-48 hours.[3]

4.1.3. Interpretation of Results (MIC):

  • The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50% or ≥80% reduction) of growth compared to the drug-free control well.[3]

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This standardized method is used for determining the susceptibility of filamentous fungi, including dermatophytes and Aspergillus species.[7][14]

4.2.1. Inoculum Preparation:

  • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 4-7 days to encourage sporulation.[7]

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

  • Adjust the conidial suspension to a specific optical density using a spectrophotometer, which is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 1-3 x 10³ CFU/mL.[7]

4.2.2. Test Procedure:

  • Perform serial twofold dilutions of this compound in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.[7]

  • Inoculate each well with the prepared conidial suspension.

  • Include growth and sterility controls.

  • Incubate the plates at 35°C for 4 days for most dermatophytes.[7]

4.2.3. Interpretation of Results (MIC):

  • The MIC is the lowest concentration of the drug that shows complete inhibition of growth (for some antifungals) or a prominent decrease in turbidity (≥80%) compared to the growth control.[7]

cluster_prep Preparation cluster_plate Microtiter Plate Setup cluster_incubation Incubation & Reading Start Start: Fungal Isolate Culture Culture on Agar (e.g., SDA, PDA) Start->Culture Harvest Harvest Colonies/Spores & Suspend in Saline Culture->Harvest Adjust Adjust Suspension Turbidity (e.g., 0.5 McFarland) Harvest->Adjust DiluteInoculum Dilute in RPMI 1640 to Final Inoculum Concentration Adjust->DiluteInoculum Inoculate Inoculate Wells with Fungal Suspension DiluteInoculum->Inoculate DrugStock This compound Stock SerialDilution Prepare Serial Twofold Dilutions in RPMI 1640 in 96-well plate DrugStock->SerialDilution SerialDilution->Inoculate Controls Include Growth & Sterility Controls Inoculate->Controls Incubate Incubate at 35°C (24-96 hours depending on fungus) Controls->Incubate ReadMIC Visually Read MIC: Lowest concentration with significant growth inhibition Incubate->ReadMIC Result MIC Value (µg/mL) ReadMIC->Result

Caption: CLSI Broth Microdilution Antifungal Susceptibility Testing Workflow.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

4.3.1. Procedure:

  • Following the determination of the MIC from the broth microdilution assay, an aliquot (typically 20 µL) is taken from each well that shows no visible growth.[15]

  • This aliquot is subcultured onto an appropriate agar medium (e.g., SDA) that is free of any antifungal agent.[15]

  • The plates are incubated at 35°C for a sufficient time to allow for the growth of any surviving fungal cells (typically 48-72 hours).

4.3.2. Interpretation of Results (MFC):

  • The MFC is the lowest concentration of this compound from which there is no fungal growth or a significant reduction in CFU (e.g., 99.9% killing) on the subculture plates.[15]

Conclusion

This compound remains a potent and broad-spectrum antifungal agent with significant in vitro activity against a wide array of clinically relevant fungi. The standardized methodologies provided by the CLSI are crucial for the reproducible and comparable assessment of its antifungal efficacy. The compiled MIC and MFC data in this guide serve as a valuable reference for understanding the susceptibility patterns of various fungal pathogens to this compound, thereby aiding in further research and development of antifungal therapies. Continued surveillance of in vitro susceptibility is essential for monitoring for the emergence of resistance and ensuring the continued clinical utility of this important antifungal agent.

References

Econazole Nitrate's Core Mechanism of Action: A Technical Guide to the Inhibition of Ergosterol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Econazole nitrate is a broad-spectrum antifungal agent belonging to the imidazole class, widely utilized in the topical treatment of superficial fungal infections. Its efficacy is primarily rooted in the targeted disruption of the fungal cell membrane's structural integrity. This is achieved through the specific inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase. This guide provides a detailed examination of this mechanism, presenting the biochemical pathway, quantitative inhibitory data, relevant experimental protocols, and visual representations of the core processes to offer a comprehensive resource for the scientific community.

The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel

Ergosterol is a sterol analogous to cholesterol in mammalian cells, but it is the predominant sterol found in the cell membranes of fungi.[1][2] Its role is critical for maintaining several key cellular functions:

  • Membrane Fluidity and Rigidity: Ergosterol modulates the fluidity and structural integrity of the fungal plasma membrane.[3]

  • Membrane Permeability: It regulates the passage of ions and molecules, preventing the leakage of essential intracellular components.[1][4]

  • Enzyme Function: The activity of many membrane-bound enzymes is dependent on the presence of ergosterol.[3]

The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA. A critical segment of this pathway, and the target for azole antifungals, is the conversion of lanosterol to ergosterol, which occurs in the endoplasmic reticulum.[5] This pathway's unique presence in fungi makes it an ideal target for antifungal therapy, minimizing off-target effects in human hosts.[6]

Core Mechanism of this compound Inhibition

This compound exerts its antifungal effect by specifically targeting and inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase .[1][4][7][8] This enzyme, encoded by the ERG11 or CYP51 gene, is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the formation of ergosterol.[9][10]

The inhibition mechanism leads to a dual-pronged attack on the fungal cell:

  • Depletion of Ergosterol: The primary consequence is a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane. This compromises the membrane's structural and functional integrity.[1][7]

  • Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase causes the intracellular accumulation of lanosterol and other 14α-methylated precursor sterols.[1][9] These sterols are toxic to the cell, further disrupting the membrane structure and interfering with the function of membrane-associated enzymes.

This cascade of events results in increased membrane permeability, leakage of vital cellular contents, and ultimately, the inhibition of fungal growth (a fungistatic effect).[1][5] At higher concentrations, the extensive membrane damage can lead to fungal cell death (a fungicidal effect).

Visualizing the Pathway Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Ergosterol_Pathway cluster_early Early Pathway cluster_late Late Pathway (Endoplasmic Reticulum) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51 / ERG11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Econazole Econazole Inhibition Econazole->Inhibition Inhibition->4,4-dimethyl-cholesta-8,14,24-trienol  Inhibits

Caption: Ergosterol biosynthesis pathway indicating inhibition by Econazole.

Quantitative Data: Inhibitory Activity of Econazole

The antifungal activity of econazole is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes MIC values for this compound against clinical isolates of Candida albicans.

Fungal StrainMethodMIC Range (µg/mL)Reference
Candida albicans (Clinical Isolates)Broth Microdilution16 - 32[11]
C. albicans ATCC 10231 (QC Strain)Broth Microdilution16[11][12]

Note: MIC values can vary based on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols

Protocol for Quantification of Ergosterol Inhibition

This protocol provides a generalized workflow for determining the effect of this compound on ergosterol production in a target fungus.

Objective: To quantify the reduction in total ergosterol content in fungal cells following exposure to this compound.

Methodology:

  • Culture Preparation:

    • Inoculate a suitable liquid medium (e.g., Sabouraud Dextrose Broth) with the fungal isolate.

    • Prepare parallel cultures containing varying sub-lethal concentrations of this compound (e.g., 0.25x, 0.5x, 1x MIC) and a drug-free control.

    • Incubate cultures under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for fungal growth.

  • Cell Harvesting and Lysis:

    • Harvest fungal cells from each culture by centrifugation.

    • Wash the cell pellets with sterile distilled water to remove residual media.

    • Lyse the cells. A common method is saponification, which involves resuspending the cell pellet in an alcoholic solution of a strong base (e.g., 25% alcoholic potassium hydroxide) and heating at approximately 85°C for 1-2 hours.[13] This process breaks open the cells and hydrolyzes lipids.

  • Sterol Extraction:

    • After saponification, extract the non-saponifiable lipids (which include ergosterol) from the aqueous phase using an organic solvent like n-heptane or cyclohexane.[13][14]

    • Vortex the mixture vigorously and then centrifuge to separate the phases.

    • Carefully collect the organic (upper) layer containing the sterols and transfer to a new tube. Repeat the extraction process on the aqueous layer to maximize yield.

    • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Quantification:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol).

    • Quantify the ergosterol content using one of the following methods:

      • Spectrophotometry: Scan the absorbance of the sample from 240 to 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at ~282 nm.[13] The concentration can be calculated using a standard curve.

      • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.[15][16] The extract is injected into an HPLC system equipped with a C18 column and a UV detector set to ~282 nm. The ergosterol peak is identified and quantified by comparing its retention time and peak area to that of a pure ergosterol standard.

Visualizing the Ergosterol Quantification Workflow

Ergosterol_Quantification_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_analysis 3. Analysis A Inoculate Fungus B Add this compound (Varying Concentrations) A->B C Incubate B->C D Harvest Cells (Centrifugation) C->D E Saponification (KOH + Heat) D->E F Solvent Extraction (e.g., n-heptane) E->F G Evaporate Solvent F->G H Resuspend in Methanol G->H I Quantify Ergosterol (HPLC or Spectrophotometry) H->I Result Ergosterol Concentration (% Inhibition) I->Result

Caption: Experimental workflow for quantifying ergosterol inhibition.

Protocol for Antifungal Susceptibility Testing (MIC Determination)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods for antifungal susceptibility testing. The broth microdilution method is a widely accepted technique.[17]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the drug in a 96-well microtiter plate using a standardized growth medium like RPMI-1640. The final drug concentrations should span a clinically relevant range.

  • Inoculum Preparation:

    • Grow the fungal isolate on an agar plate to obtain a fresh culture.

    • Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.

    • Dilute this suspension in the test medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the drug dilutions and a drug-free growth control) with the prepared fungal inoculum.

    • Seal the plate and incubate at 35°C for 24-48 hours.[17]

  • Reading the MIC:

    • After incubation, visually examine the wells for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free control well.[17]

Visualizing the MIC Determination Workflow

MIC_Workflow cluster_prep 1. Plate Preparation cluster_inoculum 2. Inoculum Preparation cluster_incubation 3. Incubation & Reading A Serial Dilution of Econazole in 96-well plate B Add Growth Medium (RPMI) A->B E Inoculate Plate B->E C Prepare Fungal Suspension (0.5 McFarland) D Dilute to Final Concentration C->D D->E F Incubate (35°C, 24-48h) E->F G Visually Read Growth Inhibition F->G Result Determine MIC Value G->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This compound's antifungal efficacy is a direct result of its targeted inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This action leads to a cascade of detrimental effects within the fungal cell, including the depletion of essential ergosterol and the accumulation of toxic sterol precursors, culminating in the disruption of the cell membrane and inhibition of fungal growth. The specificity of this target within the fungal kingdom underscores its value as a therapeutic agent. A thorough understanding of this mechanism, supported by quantitative analysis and standardized experimental protocols, is essential for the continued development of novel and effective antifungal strategies.

References

Methodological & Application

Application Note: HPLC Method for the Quantification of Econazole Nitrate in Cream Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Econazole nitrate is a broad-spectrum antifungal agent commonly used in topical cream formulations to treat skin infections. Accurate and reliable quantification of this compound in these complex matrices is crucial for quality control, stability studies, and formulation development. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in creams. The method is demonstrated to be simple, accurate, precise, and stability-indicating.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions based on a robust, validated method.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Thermo Hypersil BDS C8 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase Gradient elution with 0.2% (w/v) phosphoric acid (pH 3.0) and Methanol[1]
Gradient Program A suitable gradient to ensure separation from excipients and degradation products
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature 40°C[2]
Detection Wavelength 225 nm[1]
Internal Standard Miconazole Nitrate or Ethyl Paraben (optional, but recommended for improved precision)[2][3]
Preparation of Solutions

a. Standard Stock Solution (100 µg/mL of this compound):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.[4]

  • Sonicate for 10 minutes to ensure complete dissolution.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.5 µg/mL to 300 µg/mL.[1] These will be used to construct the calibration curve.

c. Sample Preparation from Cream:

  • Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.[5]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method has been validated according to International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented below.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (Concentration Range) 1.5 - 300 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1][2]
Accuracy (% Recovery) 97.9% - 102.3%[3]
Precision (% RSD) < 2.0%[3][6]
Limit of Detection (LOD) 1.85 µg/mL[7]
Limit of Quantification (LOQ) 5.62 µg/mL[7]
Specificity No interference from cream excipients or degradation products[1]

Experimental Workflow

The overall workflow for the quantification of this compound in a cream sample is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification cream_sample Weigh Cream Sample dissolve Dissolve in Methanol & Sonicate cream_sample->dissolve filter Filter through 0.45µm Filter dissolve->filter inject Inject Sample/Standard filter->inject Sample Vial ref_std Weigh Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol working_std Prepare Working Standards stock_sol->working_std working_std->inject Standard Vials hplc_system HPLC System (C8 Column, UV Detector) chromatogram Generate Chromatogram hplc_system->chromatogram inject->hplc_system peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound peak_integration->quantification calibration_curve->quantification

Caption: HPLC analysis workflow for this compound in creams.

Conclusion

The presented HPLC method is suitable for the routine quality control analysis of this compound in cream formulations. The method is specific, accurate, and precise, providing reliable quantification. The sample preparation procedure is straightforward, and the chromatographic run time allows for a high throughput of samples. This application note provides a comprehensive protocol and the necessary validation parameters to implement this method in a laboratory setting.

References

Application Note and Protocol: Validation of a Capillary Zone Electrophoresis Method for the Quantitative Determination of Econazole Nitrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Econazole nitrate is a widely used broad-spectrum antifungal agent. Ensuring the quality and potency of its pharmaceutical formulations is critical for therapeutic efficacy. This document provides a detailed protocol for the validation of a simple, rapid, and reliable capillary zone electrophoresis (CZE) method for the quantitative determination of this compound in cream formulations. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][3][4]

Principle of the Method

Capillary zone electrophoresis separates ions based on their electrophoretic mobility in an electric field. When a voltage is applied across a capillary filled with a background electrolyte (BGE), charged molecules migrate towards the electrode of opposite charge at different velocities. For the analysis of this compound, a low pH phosphate buffer is used as the BGE.[5][6] At a pH of 2.5, this compound, a basic compound, is protonated and carries a positive charge, enabling its rapid migration and separation.[5][6] Detection is achieved by monitoring the UV absorbance at a specific wavelength.[5]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • Capillary Electrophoresis System equipped with a UV detector.

    • Fused-silica capillary (e.g., 31.5 cm total length, 50 µm I.D.).[5]

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound reference standard.

    • Imidazole (Internal Standard).[5]

    • Sodium phosphate monobasic.

    • Phosphoric acid.

    • Hydrochloric acid.[5]

    • Methanol (HPLC grade).

    • Deionized water.

  • Pharmaceutical Formulation:

    • This compound cream (or other relevant formulation).

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 20 mmol L⁻¹ phosphate buffer and adjust the pH to 2.5 using phosphoric acid.[5]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve an appropriate amount of imidazole in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound and imidazole stock solutions with the BGE to achieve the desired concentrations for linearity, accuracy, and precision studies.

Sample Preparation
  • Accurately weigh a portion of the this compound cream equivalent to a known amount of the active pharmaceutical ingredient (API).

  • Perform a single extraction step using hydrochloric acid.[5]

  • Add a known concentration of the internal standard (imidazole, e.g., 100 µg mL⁻¹).[5]

  • Vortex and sonicate the mixture to ensure complete dissolution of the this compound.

  • Centrifuge the sample to separate the excipients.

  • Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm) before injection into the CZE system.

Capillary Zone Electrophoresis Conditions

A summary of the optimal CZE conditions is provided in the table below.

ParameterCondition
CapillaryFused-silica, 31.5 cm (effective length not specified) x 50 µm I.D.[5]
Background Electrolyte (BGE)20 mmol L⁻¹ phosphate buffer, pH 2.5[5]
Applied Voltage+30 kV[5]
Temperature25 °C
DetectionDirect UV at 200 nm[5]
InjectionHydrodynamic injection (pressure and time to be optimized)
Internal StandardImidazole (100 µg mL⁻¹)[5]

Method Validation

The CZE method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] The specificity of the method was demonstrated by the absence of interference from the cream excipients at the migration time of this compound and the internal standard.[5]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol: A series of at least five concentrations of this compound were prepared and analyzed. The peak area ratio of this compound to the internal standard was plotted against the corresponding concentration.

  • Acceptance Criteria: A linear relationship is demonstrated by a correlation coefficient (r) of ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.

  • Protocol: The accuracy of the method was determined by analyzing samples of the cream formulation spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Protocol for Repeatability (Intra-day Precision): Multiple (e.g., n=6) preparations of the same sample were analyzed on the same day under the same operating conditions.

  • Protocol for Intermediate Precision (Inter-day Precision): The analysis was repeated on different days, and potentially with different analysts and/or equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[5][6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Summary of Validation Data

The following tables summarize the quantitative data obtained from the validation of the CZE method for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Migration Time (min)Approx. 1.2[5][6]Consistent
Tailing Factor≤ 2Complies
Theoretical Plates≥ 2000Complies

Table 2: Linearity and Range

ParameterResult
Linearity Range(Specify the determined range, e.g., 5-50 µg/mL)
Correlation Coefficient (r)0.9995[5][6]
Regression Equation(e.g., y = mx + c)

Table 3: Accuracy (Recovery Studies)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%98.1 - 102.5[5][6]
100%98.1 - 102.5[5][6]
120%98.1 - 102.5[5][6]

Table 4: Precision

Precision LevelParameterResult (%RSD)
Repeatability (Intra-day)This compound Assay< 2.0%[5][6]
Intermediate Precision (Inter-day)This compound Assay< 2.0%[5][6]

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult (µg/mL)
Limit of Detection (LOD)1.85[5][6]
Limit of Quantitation (LOQ)5.62[5][6]

Visualizations

ValidationWorkflow cluster_prep Method Development & Preparation cluster_validation Method Validation (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting MD Method Development (CZE Conditions) PS Preparation of Standards & Samples MD->PS DA Data Acquisition PS->DA SPEC Specificity DR Data Reporting (Tables & Summary) SPEC->DR LIN Linearity & Range LIN->DR ACC Accuracy ACC->DR PREC Precision PREC->DR LOD_LOQ LOD & LOQ LOD_LOQ->DR ROB Robustness (Optional) ROB->DR DA->SPEC DA->LIN DA->ACC DA->PREC DA->LOD_LOQ DA->ROB

Figure 1: Experimental workflow for the validation of the CZE method.

ValidationParameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Limit Tests Validation {Method Validation | Key Parameters} Assay Assay Linearity Accuracy Precision Specificity Range Validation->Assay Impurities Impurities (Quant) Linearity Accuracy Precision Specificity Range LOQ Validation->Impurities Identification Identification Specificity Validation->Identification ImpuritiesLimit Impurities (Limit) Specificity LOD Validation->ImpuritiesLimit

Figure 2: Logical relationships of ICH Q2(R1) validation parameters.

Conclusion

The validated capillary zone electrophoresis method is simple, rapid, accurate, and precise for the quantitative determination of this compound in cream formulations.[5][6] The short migration time of approximately 1.2 minutes allows for a high throughput of samples.[5][6] This method can be effectively used for routine quality control analysis of this compound in the pharmaceutical industry.[6]

References

Application Notes & Protocols: In Vitro Release Testing of Econazole Nitrate from Topical Gels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for conducting in vitro release testing (IVRT) of econazole nitrate from topical gel formulations. This document outlines the necessary materials, detailed experimental protocols, and data interpretation to ensure accurate and reproducible results.

Introduction

In vitro release testing (IVRT) is a critical tool in the development and quality control of topical drug products. It measures the rate and extent of drug release from a semisolid dosage form, such as a gel, providing valuable insights into product performance and batch-to-batch consistency. For antifungal agents like this compound, which are formulated for localized action, IVRT is essential to ensure the drug is available at the site of application.

Topical gels offer several advantages over traditional ointments and creams, including better patient compliance due to their non-greasy nature and faster drug release.[1][2] The release of this compound from a gel matrix is influenced by various factors, including the type and concentration of the gelling agent, the presence of penetration enhancers, and other physicochemical properties of the formulation.[1][3] This document details the standardized procedures for evaluating the in vitro release of this compound from topical gel formulations.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Gelling agents (e.g., Carbopol® 940, HPMC, Sodium Alginate)[4]

  • Solvents (e.g., Propylene Glycol, Ethanol)[1]

  • Penetration Enhancers (e.g., Dimethyl Sulfoxide - DMSO)[4]

  • Preservatives (e.g., Methyl Paraben, Propyl Paraben)[1]

  • pH adjusting agents (e.g., Triethanolamine)[2]

  • Phosphate Buffer (pH 7.4)[4][5]

  • Acetonitrile (HPLC Grade)[6]

  • Methanol (HPLC Grade)[4]

  • Water (HPLC Grade)[6]

  • Synthetic membrane (e.g., prehydrated cellophane, cellulose acetate)[4][5]

Preparation of this compound Topical Gel

This protocol describes a general method for preparing a topical gel containing this compound using a cold mechanical technique.[4]

  • Gelling Agent Dispersion: Accurately weigh the required amount of the gelling agent (e.g., Carbopol® 940) and slowly disperse it in a known volume of purified water with continuous stirring using a mechanical stirrer. Avoid clump formation. Continue stirring until a homogenous dispersion is formed.[7]

  • Drug Solubilization: In a separate container, dissolve the accurately weighed this compound and any preservatives (e.g., methyl and propyl paraben) in a suitable solvent system, which may include propylene glycol and an emollient like Capmul® MCM C8.[1]

  • Incorporation of Drug Solution: Gradually add the drug solution to the gelling agent dispersion with continuous stirring.

  • Addition of Other Excipients: If required, add a penetration enhancer like DMSO to the formulation.[5]

  • pH Adjustment: Adjust the pH of the gel to approximately 6.0, which is suitable for topical application, using a neutralizing agent like triethanolamine.[1][2]

  • Final Mixing: Continue stirring until a uniform and transparent or translucent gel is formed.

  • Deaeration: Allow the gel to stand to remove any entrapped air bubbles.

In Vitro Release Testing (IVRT) using Franz Diffusion Cell

The most common apparatus for IVRT of topical formulations is the Franz diffusion cell.[8][9]

  • Apparatus Setup:

    • Assemble the Franz diffusion cells. The receptor compartment should be filled with a suitable receptor medium, typically phosphate buffer at pH 7.4, to ensure sink conditions.[4][5] The volume of the receptor compartment should be accurately known.

    • Place a magnetic stir bar in the receptor compartment.

    • Maintain the temperature of the receptor medium at 32 ± 0.5 °C or 37 ± 0.5 °C to simulate skin surface temperature.[4] This is typically achieved using a circulating water bath.

  • Membrane Preparation:

    • Cut the synthetic membrane (e.g., cellophane) to the appropriate size to fit between the donor and receptor compartments of the Franz diffusion cell.[5]

    • Hydrate the membrane in the receptor medium for a specified period before the experiment.[4]

  • Sample Application:

    • Mount the hydrated membrane onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.

    • Accurately weigh a specified amount of the this compound gel and apply it uniformly to the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5, and 6 hours), withdraw an aliquot of the receptor medium from the sampling port.[10]

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[10]

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[10][11]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in the IVRT samples.[6][12]

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[6]

    • Mobile Phase: A mixture of a buffer (e.g., 0.005 M ammonium acetate) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 25:75 v/v).[6] The pH may be adjusted with phosphoric acid.

    • Flow Rate: 1.0 mL/min[6]

    • Detection Wavelength: 220 nm or 225 nm[10][13]

    • Injection Volume: 10 µL[6]

    • Column Temperature: 25 °C[13]

  • Method Validation: The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[6][11]

Data Presentation and Analysis

The cumulative amount of this compound released per unit area of the membrane is plotted against the square root of time. The release rate (flux) is determined from the slope of the linear portion of the plot.

Quantitative Data Summary

The following tables summarize typical data obtained from IVRT studies of this compound gels.

Table 1: Formulation Composition of this compound Gels

Formulation CodeThis compound (%)Gelling Agent (e.g., Carbopol® 940) (%)Propylene Glycol (%)Penetration Enhancer (e.g., DMSO) (%)Purified Water (q.s. to 100%)
F11.00.5100q.s.
F21.01.0100q.s.
F31.01.5100q.s.
F41.01.0105q.s.

Table 2: Cumulative Percentage Release of this compound from Different Gel Formulations

Time (hours)Formulation F1 (%)Formulation F2 (%)Formulation F3 (%)Formulation F4 (%)
125.3 ± 1.220.1 ± 1.515.8 ± 1.130.5 ± 1.8
240.1 ± 2.132.5 ± 1.825.4 ± 1.648.7 ± 2.5
355.6 ± 2.545.8 ± 2.236.9 ± 2.065.9 ± 3.1
468.9 ± 3.158.2 ± 2.848.1 ± 2.579.3 ± 3.8
685.4 ± 3.972.3 ± 3.560.7 ± 3.192.1 ± 4.2
893.8 ± 4.283.1 ± 3.971.5 ± 3.697.6 ± 4.5

Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific formulation and experimental conditions.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the in vitro release testing of this compound from topical gels.

IVRT_Workflow prep Gel Formulation Preparation setup Franz Diffusion Cell Setup & Equilibration prep->setup Formulated Gel apply Gel Application on Membrane setup->apply Prepared Apparatus sample Sample Collection at Time Intervals apply->sample Start Release Study analyze Sample Analysis (HPLC/UV) sample->analyze Collected Aliquots data Data Analysis & Release Profile Generation analyze->data Concentration Data

Caption: Experimental workflow for in vitro release testing.

Gel_Preparation_Workflow start Start disperse_polymer Disperse Gelling Agent in Water start->disperse_polymer dissolve_drug Dissolve this compound & Preservatives in Solvent start->dissolve_drug combine Combine Drug Solution with Polymer Dispersion disperse_polymer->combine dissolve_drug->combine add_enhancer Add Penetration Enhancer (Optional) combine->add_enhancer neutralize Neutralize to Form Gel (e.g., with Triethanolamine) add_enhancer->neutralize final_gel Final Homogenous Gel neutralize->final_gel

Caption: Workflow for topical gel preparation.

Conclusion

The protocols and application notes provided in this document offer a standardized approach to the in vitro release testing of this compound from topical gels. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for formulation development, product characterization, and quality control. The use of a validated IVRT method can help in assessing the impact of formulation changes and manufacturing variables on drug release, ultimately contributing to the development of safe and effective topical products.

References

Application Notes and Protocols for Econazole Nitrate In Situ Gel Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and evaluation of econazole nitrate in situ gelling systems. The protocols outlined below are based on established methodologies for the development of thermosensitive and mucoadhesive vaginal gels, offering a sustained-release drug delivery platform.

Introduction

This compound is a broad-spectrum antifungal agent commonly used for topical treatment of fungal infections.[1][2][3] In situ gel formulations represent an advanced drug delivery approach, where a formulation administered as a liquid undergoes a phase transition to a gel at the site of application. This transition can be triggered by physiological cues such as temperature or pH.[4] For vaginal drug delivery, a thermosensitive in situ gel can be administered as a low-viscosity liquid at room temperature, which then forms a viscous gel at body temperature, prolonging the residence time and providing sustained release of the active pharmaceutical ingredient.[5][6] This approach can enhance patient compliance by reducing the frequency of administration.[7]

Materials and Methods

Materials

The following materials are typically required for the preparation of this compound in situ gels:

MaterialSupplier ExamplePurpose
This compoundYarrow Chem Products, MumbaiActive Pharmaceutical Ingredient
Poloxamer 407SD Fine ChemicalsThermosensitive Gelling Agent
Poloxamer 188SD Fine ChemicalsThermosensitive Gelling Agent
HPMC K4MSD Fine ChemicalsMucoadhesive Polymer, Viscosity Modifier
HPMC K100MSD Fine ChemicalsMucoadhesive Polymer, Viscosity Modifier
Carbopol 940-pH-sensitive Gelling Agent, Viscosity Modifier
Citrate Buffer (pH 5.5)-Vehicle
Benzalkonium Chloride-Preservative
Equipment
  • Magnetic Stirrer with Hot Plate

  • pH Meter

  • Viscometer (e.g., Brookfield Viscometer)

  • Texture Analyzer

  • Franz Diffusion Cell Apparatus

  • UV-Visible Spectrophotometer

  • Incubator

Experimental Protocols

Preparation of the In Situ Gelling System

A common method for preparing a thermosensitive in situ gel is the cold technique.[1]

Protocol:

  • Polymer Dispersion: Slowly add the required amount of Poloxamer 407 and Poloxamer 188 to cold citrate buffer (pH 5.5) with continuous stirring.[7]

  • Overnight Hydration: Keep the dispersion in a refrigerator overnight to ensure complete dissolution and formation of a clear solution.

  • Incorporation of Mucoadhesive Polymer: If required, slowly add the mucoadhesive polymer (e.g., HPMC K4M) to the solution while stirring until a homogenous dispersion is formed.

  • Drug Incorporation: Dissolve this compound (typically 1% w/v) in the polymer solution with continuous stirring until it is completely dissolved.[5][6]

  • Addition of Preservative: Add a suitable preservative like Benzalkonium Chloride to the formulation.[7]

  • Final Volume Adjustment: Adjust the final volume with the citrate buffer.

G cluster_prep Preparation of In Situ Gel A Weigh Polymers (Poloxamer 407, Poloxamer 188) B Disperse in Cold Citrate Buffer (pH 5.5) A->B C Refrigerate Overnight for Complete Dissolution B->C D Add Mucoadhesive Polymer (e.g., HPMC K4M) C->D E Dissolve this compound (1% w/v) D->E F Add Preservative (Benzalkonium Chloride) E->F G Final Volume Adjustment F->G

Caption: Workflow for the preparation of this compound in situ gel.

Evaluation of the In Situ Gel Formulation

Visually inspect the prepared formulations for clarity, color, and the presence of any particulate matter at room temperature and upon gelation.

The pH of the formulation is measured using a calibrated pH meter to ensure it is within the acceptable range for vaginal application (typically around pH 4.5-5.5).

Protocol:

  • Place a specific volume of the formulation in a test tube and immerse it in a temperature-controlled water bath.

  • Gradually increase the temperature of the water bath.

  • The gelling temperature is the point at which the magnetic stir bar stops moving due to gelation.

  • Gelling time can be determined by visual inspection of the gel formation after administration to a simulated physiological environment.[7]

Protocol:

  • Measure the viscosity of the formulation at different temperatures (e.g., 25°C and 37°C) using a viscometer.

  • Use a suitable spindle and rotational speed.

  • This helps to characterize the sol-gel transition and the consistency of the gel at physiological temperature.

Protocol:

  • Take a known amount of the gel and dissolve it in a suitable solvent.

  • Filter the solution to remove any undissolved excipients.

  • Determine the concentration of this compound using a UV-Visible spectrophotometer at the appropriate wavelength.

Protocol:

  • Use a Franz diffusion cell apparatus for the drug release study.

  • Place a synthetic or natural membrane between the donor and receptor compartments.

  • Place a known quantity of the in situ gel in the donor compartment.

  • Fill the receptor compartment with a suitable dissolution medium (e.g., citrate buffer pH 5.5).

  • Maintain the temperature at 37 ± 0.5°C and stir the receptor medium.

  • Withdraw samples at predetermined time intervals and replace with fresh medium.

  • Analyze the samples for drug content using a UV-Visible spectrophotometer.

Protocol:

  • Use a texture analyzer or a custom-built apparatus to measure the force required to detach the gel from a mucosal surface (e.g., goat vaginal mucosa).[7]

  • The force of detachment is a measure of the mucoadhesive strength.

Protocol:

  • Use the cup plate or agar diffusion method.[8]

  • Inoculate an agar plate with a susceptible fungal strain (e.g., Candida albicans).

  • Create wells in the agar and fill them with the this compound in situ gel formulation.

  • Incubate the plates under suitable conditions.

  • Measure the diameter of the zone of inhibition around the wells to determine the antifungal activity.

G cluster_eval Evaluation of In Situ Gel H Visual Appearance & Clarity I pH Measurement J Gelling Temperature & Time K Viscosity Measurement L Drug Content Uniformity M In Vitro Drug Release N Mucoadhesion Strength O Antifungal Activity P Prepared In Situ Gel P->H P->I P->J P->K P->L P->M P->N P->O

Caption: Key evaluation parameters for this compound in situ gel.

Data Presentation

The following tables summarize typical data obtained from the evaluation of different this compound in situ gel formulations.

Table 1: Formulation Composition of this compound In Situ Gels

Formulation CodeThis compound (%)Poloxamer 407 (%)Poloxamer 188 (%)HPMC K4M (%)
F111515-
F211520-
F312010-
F4118101

Note: Data synthesized from multiple sources for illustrative purposes.[5][7]

Table 2: Physicochemical Evaluation of this compound In Situ Gels

Formulation CodepHGelling Temperature (°C)Viscosity at 37°C (cP)Drug Content (%)
F15.4 ± 0.135 ± 11250 ± 5098.5 ± 1.2
F25.5 ± 0.233 ± 11500 ± 6099.1 ± 0.8
F35.3 ± 0.131 ± 12100 ± 7598.9 ± 1.5
F45.6 ± 0.234 ± 11800 ± 7099.3 ± 1.1

Note: Data are representative and may vary based on specific experimental conditions.

Table 3: Performance Evaluation of this compound In Situ Gels

Formulation CodeMucoadhesion Strength (N)In Vitro Drug Release at 8h (%)Zone of Inhibition (mm)
F11.8 ± 0.275.6 ± 2.522 ± 1
F22.1 ± 0.372.3 ± 3.123 ± 1
F32.5 ± 0.268.9 ± 2.824 ± 2
F42.8 ± 0.385.9925 ± 1

Note: Data synthesized from multiple sources for illustrative purposes.[7]

Conclusion

The development of an this compound in situ gel offers a promising approach for the localized treatment of vaginal fungal infections. By carefully selecting the appropriate polymers and their concentrations, it is possible to formulate a system with desirable characteristics, including appropriate gelling temperature, viscosity, mucoadhesive strength, and sustained drug release. The protocols and data presented in these application notes provide a foundational framework for researchers and scientists in the field of pharmaceutical drug development. Histopathological evaluation has also supported the effectiveness of thermosensitive formulations administered intravaginally.[5][6] Formulations based on 20% poloxamer 407 and 10% poloxamer 188 have been shown to be effective for the treatment of vaginal candidiasis in in-vivo studies.[5][6]

References

Application Notes and Protocols for High-Shear Homogenization of Econazole Nitrate Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of Econazole Nitrate-loaded Solid Lipid Nanoparticles (SLN) using the high-shear homogenization (HSH) technique. This method is a robust and scalable approach for encapsulating lipophilic drugs like this compound into a lipid matrix, offering advantages such as improved drug stability, controlled release, and enhanced skin penetration for topical delivery.

Principle of High-Shear Homogenization for SLN Preparation

High-shear homogenization is a top-down particle size reduction technique. The process involves the dispersion of a molten lipid phase, containing the dissolved drug, into a hot aqueous surfactant solution. A high-shear homogenizer applies intense mechanical and hydraulic forces, breaking down the coarse emulsion into nano-sized droplets. Subsequent cooling of this nanoemulsion leads to the solidification of the lipid droplets, forming the solid lipid nanoparticles with the drug encapsulated within the lipid core.

Experimental Protocols

Materials Required
  • Active Pharmaceutical Ingredient (API): this compound

  • Solid Lipid: Precirol® ATO 5 (Glyceryl palmitostearate)

  • Surfactant: Tween® 80 (Polysorbate 80)

  • Aqueous Phase: Purified water

Equipment
  • High-shear homogenizer (e.g., Silverson L4R)

  • Heating magnetic stirrer

  • Water bath or heating mantle

  • Beakers and other standard laboratory glassware

  • Ice bath

Detailed Protocol for this compound SLN Preparation

This protocol is based on established methodologies for preparing this compound SLN with lipid-to-drug ratios of 5:1 and 10:1.[1][2][3]

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of Precirol® ATO 5 and this compound to achieve the desired lipid-to-drug ratio (e.g., 5:1 or 10:1 w/w).

    • Melt the Precirol® ATO 5 by heating it to approximately 80°C in a beaker using a water bath or heating mantle with gentle stirring.[4]

    • Once the lipid is completely melted, add the this compound to the molten lipid and stir until it is fully dissolved.

  • Preparation of the Aqueous Phase:

    • Prepare the aqueous surfactant solution by dissolving the required amount of Tween® 80 (e.g., 2.5% w/w) in purified water.[4]

    • Heat the aqueous phase to the same temperature as the lipid phase (approximately 80°C).[4]

  • Homogenization:

    • Slowly add the hot lipid phase to the hot aqueous phase under continuous stirring.

    • Immediately subject the mixture to high-shear homogenization. For instance, using a Silverson L4R mixer, homogenize at 6200 rpm for 5 minutes.[4] This will form a hot oil-in-water (o/w) nanoemulsion.

  • Cooling and Solidification:

    • After homogenization, rapidly cool the hot nanoemulsion in an ice bath with gentle magnetic stirring.[4]

    • The rapid cooling facilitates the recrystallization of the lipid, leading to the formation of solid lipid nanoparticles.

  • Storage:

    • Store the resulting SLN dispersion at a refrigerated temperature (e.g., 4°C) for further characterization and use.

Characterization of this compound SLN

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for the physical stability and biological performance of the SLN.

  • Method: Photon Correlation Spectroscopy (PCS) using a Zetasizer.

  • Protocol:

    • Dilute the SLN dispersion with purified water to an appropriate concentration.

    • Measure the particle size (Z-average), PDI, and zeta potential at 25°C.

    • Perform the measurements in triplicate.

Encapsulation Efficiency (EE) and Drug Loading (DL)

EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.

  • Method: Centrifugation or dialysis followed by UV-Vis spectrophotometry.

  • Protocol (Centrifugation Method):

    • Centrifuge a known amount of the SLN dispersion at high speed (e.g., 15,000 rpm) for a specified time to separate the nanoparticles from the aqueous phase.

    • Carefully collect the supernatant containing the unencapsulated drug.

    • Dilute the supernatant with a suitable solvent and measure the concentration of free this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

    • Calculate the Encapsulation Efficiency (%) and Drug Loading (%) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Data Presentation

The following tables summarize the physicochemical characteristics of this compound SLN prepared by high-shear homogenization as reported in the literature.

Table 1: Physicochemical Properties of this compound SLN [1][2][3][4]

Formulation (Lipid:Drug Ratio)Mean Particle Size (nm)Encapsulation Efficiency (%)
5:1~150~100
10:1~150~100
12.5:1130 - 27080 - 100

Table 2: Characterization of this compound Nanoparticles (General) [5][6]

ParameterEconazole-loaded SLNsEconazole-Betamethasone-loaded SLNs
Particle Size (nm)298.7 ± 9377.4 ± 23
Drug Content (%)82 ± 0.180 ± 0.3
Entrapment Efficiency (%)90.4 ± 0.293.1 ± 0.5

Note: The data in Table 2 is from a study using a high-pressure homogenization method, which is a related technique and provides valuable comparative data.

Visualizations

Experimental Workflow Diagram

G cluster_0 Lipid Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Homogenization & SLN Formation A Melt Solid Lipid (e.g., Precirol® ATO 5 at 80°C) B Dissolve this compound in Molten Lipid A->B E Add Lipid Phase to Aqueous Phase B->E C Dissolve Surfactant in Water (e.g., Tween® 80) D Heat Aqueous Phase (to 80°C) C->D D->E F High-Shear Homogenization (e.g., 6200 rpm, 5 min) E->F G Rapid Cooling in Ice Bath F->G H This compound SLN Dispersion G->H G cluster_0 Physicochemical Characterization cluster_1 Further Evaluation A This compound SLN Dispersion B Particle Size & PDI (Photon Correlation Spectroscopy) A->B C Zeta Potential (Laser Doppler Anemometry) A->C D Encapsulation Efficiency & Drug Loading (Centrifugation & UV-Vis) A->D E Morphology (Scanning Electron Microscopy) A->E F In Vitro Drug Release A->F G Ex Vivo Skin Permeation A->G

References

Application Notes & Protocols for In Vivo Econazole Nitrate Skin Penetration using Tape-Stripping

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Econazole nitrate is a broad-spectrum imidazole antifungal agent used topically to treat various cutaneous fungal infections, such as tinea pedis, tinea cruris, and cutaneous candidiasis.[1][2] Its efficacy is dependent on its ability to penetrate the stratum corneum (SC), the outermost layer of the skin, to reach the site of infection.[2][3] Econazole's mechanism of action involves the inhibition of 14-α demethylase, a cytochrome P-450 enzyme essential for converting lanosterol to ergosterol.[2][3] Ergosterol is a vital component of the fungal cell membrane; its depletion increases cellular permeability, leading to fungal cell death.[1][3]

The tape-stripping technique is a minimally invasive method used to sequentially remove layers of the stratum corneum following the topical application of a drug.[4][5][6] This method has become a standard in dermatological research and is particularly valuable for dermatopharmacokinetic (DPK) studies, which assess drug concentrations in the skin over time.[4][7] For locally acting drugs like econazole, the concentration in the SC is considered more relevant for assessing bioavailability and bioequivalence (BE) than systemic plasma concentrations, as systemic absorption is typically very low.[2][7]

The U.S. Food and Drug Administration (FDA) has recognized the utility of this method for evaluating the bioequivalence of topical dermatological drug products.[7][8] The underlying assumption is that the drug concentration in the stratum corneum, the primary barrier to percutaneous absorption, is directly related to its therapeutic effect in the underlying viable epidermis.[7]

Key Applications:

  • Bioequivalence Studies: Comparing the skin penetration of generic formulations to a reference-listed drug (RLD).[8][9]

  • Formulation Optimization: Evaluating how different vehicles or excipients affect the delivery of this compound into the skin.[10]

  • Pharmacokinetic Profiling: Determining the uptake and clearance kinetics of this compound within the stratum corneum.[7][8]

  • Barrier Function Analysis: Assessing the integrity of the skin barrier before and after treatment.[4]

Visualized Mechanisms and Workflows

2.1 Mechanism of Action of this compound

The diagram below illustrates the pathway through which this compound exerts its antifungal effect.

cluster_fungal_cell Fungal Cell cluster_drug Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-α demethylase (Cytochrome P450 enzyme) Membrane Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Lysis Membrane->Death Disruption Econazole This compound Econazole->Ergosterol Inhibition A Topical Application of this compound Cream B Drug Penetrates Stratum Corneum (SC) A->B C Drug Concentration in SC Measured (via Tape-Stripping) B->C Quantification D Drug Diffuses to Viable Epidermis/Dermis (Site of Action) B->D Rate-Determining Step E Therapeutic Effect (Antifungal Action) C->E Surrogate for Efficacy D->E F Systemic Absorption (Generally Low) D->F cluster_prep Phase 1: Preparation & Dosing cluster_incubation Phase 2: Incubation & Clearance cluster_stripping Phase 3: Stratum Corneum Sampling cluster_analysis Phase 4: Analysis A1 Subject Acclimatization & Baseline Skin Assessment (e.g., TEWL) A2 Delineate Treatment Sites (e.g., 2 cm² area) A1->A2 A3 Apply Standardized Dose of 1% this compound Cream A2->A3 B1 Incubation Period (e.g., 6-hour uptake phase) A3->B1 B2 Remove Excess Formulation (e.g., with isopropyl alcohol wipes) B1->B2 B3 Clearance Period (Optional) (e.g., 17-hour clearance phase) B2->B3 C1 Apply Adhesive Tape (e.g., D-Squame®) with Constant Pressure & Time B3->C1 C2 Remove Tape Strip Swiftly C1->C2 C3 Repeat Stripping Sequentially (15-30 strips or until TEWL threshold is met) C2->C3 C4 Store Strips for Analysis C3->C4 D1 Drug Extraction from Tapes (e.g., using solvent) C4->D1 D2 Quantitative Analysis (e.g., LC-MS/MS) D1->D2 D3 Data Interpretation (Concentration vs. Depth Profile) D2->D3

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Econazole Nitrate Instability in Cream Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with econazole nitrate cream formulations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound in cream formulations?

A1: The stability of this compound in cream formulations is primarily influenced by pH, exposure to light, temperature, and interactions with certain excipients. This compound is susceptible to both chemical degradation (hydrolysis, oxidation, and photolysis) and physical instability (phase separation, crystallization).

Q2: What are the known degradation products of this compound?

A2: Forced degradation studies have identified several potential degradation products of this compound. The most commonly cited impurities are 4-chlorobenzyl alcohol and α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.[1][2] The formation of these products can occur through hydrolysis of the ether linkage in the this compound molecule.

Q3: How does pH affect the stability of this compound?

A3: this compound, a weakly basic drug, exhibits pH-dependent stability.[3] Acidic conditions can enhance its solubility, which may be beneficial for bioavailability but can also accelerate hydrolytic degradation.[3][4] Conversely, at a higher pH, the unionized form is more prevalent, which may have different stability characteristics.[3][5] The optimal pH for stability in a cream formulation typically needs to be determined empirically, often falling within a slightly acidic to neutral range to balance chemical stability and physical formulation properties.[6][7][8][9][10]

Q4: Is this compound sensitive to light?

A4: Yes, studies have shown that this compound is susceptible to photodegradation.[1][11] Exposure to light, particularly UV radiation, can accelerate its degradation. Therefore, it is crucial to protect formulations from light during manufacturing, storage, and handling.[1][11] The use of opaque or light-resistant packaging is highly recommended.[11]

Troubleshooting Guides

Issue 1: Chemical Degradation - Loss of Potency

Symptom: HPLC analysis shows a significant decrease in the concentration of this compound over time, with the appearance of new peaks corresponding to degradation products.

Possible Causes and Solutions:

  • Inappropriate pH of the Cream Base:

    • Troubleshooting: Measure the pH of your cream formulation. If it is too acidic or alkaline, it may be accelerating hydrolysis.

    • Solution: Adjust the pH of the aqueous phase of your cream to a more neutral range (e.g., 5.5-7.0) using appropriate buffering agents.[10] Conduct a pH-stability study to identify the optimal pH for your specific formulation.

  • Exposure to Light:

    • Troubleshooting: Review your manufacturing and storage procedures. Is the formulation exposed to ambient or UV light for extended periods?

    • Solution: Manufacture the cream under amber or low-intensity light. Store all materials and the final product in light-protected containers.[11]

  • Oxidative Degradation:

    • Troubleshooting: The presence of oxidizing agents or exposure to air can lead to oxidative degradation. Certain excipients can also generate peroxides over time.

    • Solution: Incorporate antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), into the oil phase of your cream.[6] Consider packaging the final product in air-tight containers or using an inert gas overlay during manufacturing.

Issue 2: Physical Instability - Phase Separation

Symptom: The cream separates into distinct oil and water phases over time, leading to a non-homogeneous product.

Possible Causes and Solutions:

  • Inadequate Emulsification:

    • Troubleshooting: Review your homogenization process (speed, time, and temperature). The energy input may be insufficient to create a stable emulsion.

    • Solution: Optimize the homogenization parameters. Ensure that both the oil and water phases are at an appropriate temperature (typically 70-75 °C) before emulsification. The rate of addition of one phase to the other and the cooling rate can also be critical factors.

  • Inappropriate Emulsifier System:

    • Troubleshooting: The type and concentration of your emulsifiers may not be suitable for the specific oils and other excipients in your formulation. The HLB (Hydrophile-Lipophile Balance) of the emulsifier system should be optimized.

    • Solution: Experiment with different emulsifiers or combinations of emulsifiers (e.g., a blend of high and low HLB surfactants) to achieve a stable emulsion. The concentration of the emulsifiers is also a critical parameter to optimize.

  • "Salting Out" Effect:

    • Troubleshooting: The presence of the imidazole salt (this compound) at concentrations of 1% or higher can disrupt the stability of the emulsion, a phenomenon known as the "salting out" effect.[6][7]

    • Solution: Consider using a co-solvent or a solubilizing agent to keep the this compound dissolved and reduce its impact on the emulsion stability. Alternatively, reformulating into a different delivery system, such as a gel or microemulsion, may be necessary.[6][7][12]

Issue 3: Physical Instability - Crystallization

Symptom: Formation of crystals within the cream, visible under a microscope or even to the naked eye. This can lead to grittiness and a decrease in the concentration of dissolved, bioavailable drug.

Possible Causes and Solutions:

  • Supersaturation:

    • Troubleshooting: The concentration of this compound may exceed its solubility in the cream's internal phase at storage temperatures. Solubility can decrease upon cooling.

    • Solution: Reduce the concentration of this compound if therapeutically acceptable. Incorporate a co-solvent (e.g., propylene glycol, ethanol) to increase the solubility of the drug in the formulation.[1][11]

  • Polymorphic Transformation:

    • Troubleshooting: this compound can exist in different crystalline forms (polymorphs), with varying solubilities. A change in the crystalline form to a less soluble one can lead to precipitation.

    • Solution: Control the crystallization process during the synthesis and purification of the this compound raw material. Characterize the solid-state properties of the drug substance before formulation.

Data Presentation

Table 1: Effect of pH on this compound Degradation

pHStorage ConditionDurationThis compound Remaining (%)Reference
3.0Autoclaving20 minEnhanced stability with α-cyclodextrin[3]
5.0Autoclaving20 minEnhanced stability with α-cyclodextrin[3]
7.5Autoclaving20 minEnhanced stability with α-cyclodextrin[3]

Table 2: Effect of Light on this compound Degradation in Solution

ConditionStorage TemperatureDurationPercent RemainingReference
Exposed to LightRoom Temperature4 months96.7%[1]
Protected from LightRoom Temperature4 months>99%[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the quantitative analysis of this compound and its degradation products in a cream formulation.[3][6][13]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5) and an organic solvent (e.g., acetonitrile and/or methanol). The exact ratio should be optimized for your specific column and system to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 220-230 nm.

  • Column Temperature: 25-30 °C.

2. Sample Preparation:

  • Accurately weigh a sample of the this compound cream (e.g., 1 gram).

  • Transfer the sample to a volumetric flask (e.g., 100 mL).

  • Add a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the this compound and extract it from the cream base. This may require heating and/or sonication.

  • Allow the solution to cool to room temperature and then dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injecting it into the HPLC system.

3. Analysis:

  • Inject a known volume of the prepared sample solution into the HPLC.

  • Record the chromatogram and integrate the peak areas for this compound and any degradation products.

  • Calculate the concentration of this compound by comparing its peak area to that of a standard solution of known concentration.

Protocol 2: Physical Stability Assessment of Cream Formulations

This protocol describes methods to evaluate the physical stability of your this compound cream.

1. Macroscopic Evaluation:

  • Visually inspect the cream samples at regular intervals for any signs of phase separation, color change, or crystal growth.

  • Store samples at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[14]

2. Microscopic Evaluation:

  • Place a small amount of the cream on a microscope slide.

  • Examine the sample under a polarized light microscope to check for the presence of crystals. Note the size and morphology of any crystals observed.

3. Viscosity Measurement:

  • Use a viscometer (e.g., Brookfield viscometer) to measure the viscosity of the cream at controlled temperatures.

  • Changes in viscosity over time can indicate changes in the cream's internal structure and stability.

4. Freeze-Thaw Cycling:

  • Subject the cream to several cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours).

  • This accelerated stress test can help to predict the long-term physical stability of the emulsion.

Visualizations

cluster_degradation Chemical Degradation Pathways Econazole This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Econazole->Hydrolysis Oxidation Oxidation (O₂, Peroxides) Econazole->Oxidation Photolysis Photolysis (UV Light) Econazole->Photolysis Degradant1 4-chlorobenzyl alcohol Hydrolysis->Degradant1 Degradant2 α-(2,4-dichlorophenyl) -1H-imidazole-1-ethanol Hydrolysis->Degradant2 OtherOxidativeProducts Other Oxidative Products Oxidation->OtherOxidativeProducts Photodegradants Photodegradation Products Photolysis->Photodegradants

Caption: Major chemical degradation pathways of this compound.

cluster_workflow Stability Testing Workflow Start Prepare this compound Cream Formulation Store Store Samples at ICH Conditions Start->Store Test Perform Stability Tests (Chemical & Physical) Store->Test Analyze Analyze Data Test->Analyze Stable Formulation is Stable Analyze->Stable Unstable Instability Observed Analyze->Unstable End Final Stable Formulation Stable->End Troubleshoot Troubleshoot Formulation/ Process Unstable->Troubleshoot Identify Root Cause Troubleshoot->Start Reformulate/ Reprocess

Caption: A typical workflow for stability testing of cream formulations.

cluster_troubleshooting Troubleshooting Logic for Phase Separation Start Phase Separation Observed CheckHomogenization Review Homogenization Process Start->CheckHomogenization CheckEmulsifier Evaluate Emulsifier System (HLB, Conc.) CheckHomogenization->CheckEmulsifier Adequate OptimizeHomogenization Optimize Speed, Time, Temperature CheckHomogenization->OptimizeHomogenization Inadequate CheckSaltEffect Consider 'Salting Out' Effect CheckEmulsifier->CheckSaltEffect Adequate ChangeEmulsifier Change/Optimize Emulsifiers CheckEmulsifier->ChangeEmulsifier Inadequate AddCosolvent Add Co-solvent or Solubilizer CheckSaltEffect->AddCosolvent Likely End Stable Formulation OptimizeHomogenization->End ChangeEmulsifier->End Reformulate Reformulate (e.g., Gel, Microemulsion) AddCosolvent->Reformulate Insufficient AddCosolvent->End Sufficient Reformulate->End

References

Technical Support Center: Optimizing HPLC Mobile Phase for Econazole Nitrate Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for scientists and researchers working with the HPLC analysis of econazole nitrate. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your mobile phase for superior peak resolution and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A common starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of acetonitrile (ACN) and a buffered aqueous solution. A typical ratio to begin with is 60:40 (v/v) ACN:buffer. The buffer is crucial for maintaining a consistent pH and improving peak shape; a phosphate or formate buffer at a concentration of 20-25 mM and a pH between 2.5 and 3.5 is often effective.

Q2: Why is the pH of the mobile phase so important for this compound analysis?

Econazole is a basic compound, and the pH of the mobile phase significantly influences its ionization state and interaction with the stationary phase. At a low pH (e.g., 2.5-3.5), the acidic silanol groups on the silica-based column are protonated, which minimizes undesirable secondary interactions that can lead to peak tailing. This results in a more symmetrical peak shape.

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. Methanol has a different selectivity and may provide better resolution from certain impurities. However, it will generally result in longer retention times and higher backpressure compared to acetonitrile at the same concentration due to its higher viscosity. If you switch from acetonitrile to methanol, you will likely need to adjust the concentration to achieve a similar retention time.

Q4: What are the common impurities of this compound that I need to resolve?

The primary process-related impurities for this compound are 4-chlorobenzyl alcohol and α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol[1]. It is critical to ensure your HPLC method can adequately separate the main this compound peak from these and any potential degradation products.

Troubleshooting Guide

Q5: My this compound peak is tailing significantly. What should I do?

Peak tailing for basic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase. Here’s a step-by-step approach to address it:

  • Lower the Mobile Phase pH: The most effective solution is often to lower the pH of the aqueous portion of your mobile phase. Aim for a pH between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or formate). This protonates the residual silanol groups on the column packing, reducing their interaction with the basic econazole molecule.

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can enhance its capacity to maintain a stable pH environment on the column surface, which can improve peak shape.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping have fewer free silanol groups, which inherently reduces peak tailing for basic compounds.

  • Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA is not compatible with mass spectrometry detectors.

Q6: I am not getting sufficient resolution between this compound and a known impurity. How can I improve the separation?

Improving resolution requires adjusting the selectivity (α) or efficiency (N) of your chromatographic system. Here are some strategies focused on the mobile phase:

  • Adjust the Organic Modifier Concentration: Fine-tuning the percentage of acetonitrile or methanol is the first step. Decreasing the organic content will increase retention times and may provide better separation. Perform a series of injections with small changes in the organic-to-aqueous ratio (e.g., 2-5% increments) to find the optimal balance.

  • Change the Organic Modifier: If adjusting the concentration isn't sufficient, switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation and may resolve the co-eluting peaks.

  • Modify the Mobile Phase pH: A slight adjustment in the pH can change the ionization of this compound or the impurity, potentially leading to a change in their relative retention and improved resolution.

  • Implement a Gradient Elution: If you have impurities that elute very close to the main peak and others that are highly retained, a gradient elution method (where the mobile phase composition changes over time) can provide the necessary resolving power across the entire chromatogram.

Data Presentation

The following tables provide illustrative data on how mobile phase parameters can affect the chromatography of this compound.

Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution

Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, 25°C, 25 mM phosphate buffer at pH 3.0.

Acetonitrile (%)Econazole Retention Time (min)Resolution (Rs) from Impurity A
704.21.3
655.81.8
608.12.1
5511.52.4

Table 2: Influence of Mobile Phase pH on Peak Tailing Factor

Conditions: C18 column (4.6 x 150 mm, 5 µm), 60:40 ACN:Buffer, 1.0 mL/min flow rate, 25°C.

Buffer pHEconazole Tailing Factor (USP)
5.02.1
4.01.6
3.01.2
2.51.1

Experimental Protocols

Protocol for Mobile Phase Optimization to Improve Resolution

This protocol outlines a systematic approach to optimize the mobile phase for separating this compound from its key impurities.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 25 mM potassium phosphate monobasic, adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Initial Gradient/Isocratic Condition: 60% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

    • Sample: Standard solution containing this compound and known impurities.

  • Step 1: Adjusting Organic Modifier Concentration (Isocratic)

    • Inject the sample using the initial conditions.

    • If resolution is poor, decrease the percentage of Mobile Phase B in 5% increments (e.g., to 55%, then 50%).

    • If retention times are too long, increase the percentage of Mobile Phase B in 5% increments (e.g., to 65%, then 70%).

    • Analyze the resolution (Rs) and peak shape at each concentration to find the optimal isocratic mobile phase. An Rs value > 2 is generally desired.

  • Step 2: Evaluating a Different Organic Modifier

    • If optimal resolution cannot be achieved with acetonitrile, replace it with methanol.

    • Based on solvent strength, a starting concentration of around 70% methanol may give similar retention to 60% acetonitrile.

    • Repeat the process in Step 1, adjusting the methanol concentration to optimize the separation.

  • Step 3: Fine-Tuning with pH

    • If peak shape is still suboptimal (tailing factor > 1.5), prepare new batches of Mobile Phase A at slightly different pH values (e.g., pH 2.7 and pH 3.3).

    • Re-run the analysis with the best organic modifier concentration found in the previous steps to see if the peak shape and resolution improve.

  • Step 4: Developing a Gradient (if necessary)

    • If a single isocratic condition cannot resolve all peaks effectively within a reasonable runtime, develop a linear gradient.

    • A good starting point could be a gradient from 40% to 80% Mobile Phase B over 15 minutes.

    • Adjust the gradient slope and time to focus the resolving power on the region where the main peak and its critical impurities elute.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start Analysis peak_shape Is Peak Shape Acceptable? (Tailing Factor < 1.5) start->peak_shape resolution Is Resolution Adequate? (Rs > 2.0) peak_shape->resolution Yes adjust_ph Decrease Mobile Phase pH (e.g., to 2.5-3.0) peak_shape->adjust_ph No adjust_organic Adjust % Organic Modifier (e.g., +/- 5% ACN) resolution->adjust_organic No end_good Method Optimized resolution->end_good Yes increase_buffer Increase Buffer Strength (e.g., 25-50 mM) adjust_ph->increase_buffer check_column Use High-Purity, End-Capped Column increase_buffer->check_column check_column->peak_shape change_organic Switch Organic Modifier (ACN <-> Methanol) adjust_organic->change_organic develop_gradient Develop a Gradient Method change_organic->develop_gradient develop_gradient->resolution end_bad Further Investigation Needed develop_gradient->end_bad If still unresolved

Caption: A workflow for troubleshooting common HPLC peak issues.

Mobile_Phase_Parameters cluster_params Mobile Phase Parameters cluster_effects Chromatographic Effects param_organic Increase % Organic (e.g., ACN, MeOH) effect_retention Retention Time param_organic->effect_retention Decreases effect_runtime Analysis Time param_organic->effect_runtime Decreases param_ph_low Decrease pH (e.g., to 2.5) effect_tailing Peak Tailing param_ph_low->effect_tailing Decreases param_flow Decrease Flow Rate param_flow->effect_retention Increases effect_resolution Resolution param_flow->effect_resolution Increases param_flow->effect_runtime Increases

Caption: Key mobile phase parameters and their chromatographic effects.

References

Troubleshooting econazole nitrate encapsulation efficiency in SLNs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Econazole Nitrate SLN Encapsulation

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the encapsulation of this compound in Solid Lipid Nanoparticles (SLNs).

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency (EE%) for this compound in SLNs?

A1: The encapsulation efficiency for this compound in SLNs can vary significantly depending on the formulation and preparation method. Reported values range from approximately 72% to nearly 100%.[1] For instance, SLNs prepared by a high-shear homogenization method have achieved EE% values of about 100%.[1] In contrast, formulations using a microwave-assisted microemulsion technique have reported EE% between 72-87%.

Q2: Which preparation methods are suitable for encapsulating this compound in SLNs?

A2: Several methods are effective. The most commonly cited for this compound are high-shear homogenization, microemulsion techniques, and ultrasonication.[1][2] High-pressure homogenization is also a reliable and widely used method for producing SLNs with small particle sizes.[3][4]

Q3: What are the key factors that influence the encapsulation efficiency of this compound?

A3: The primary factors include:

  • Lipid and Surfactant Selection: The solubility of this compound in the solid lipid matrix is crucial. The type and concentration of the lipid directly impact drug loading capacity.[5]

  • Drug-to-Lipid Ratio: The ratio between this compound and the lipid carrier is a critical parameter. Studies have prepared SLNs with lipid-to-drug ratios of 5:1 and 10:1.[1]

  • Surfactant Concentration: While necessary for stabilizing the nanoparticles, excessive surfactant concentrations can decrease EE% by reducing the space available for the drug.[5]

  • Preparation Method and Parameters: Process variables such as homogenization speed, duration, and temperature significantly affect nanoparticle formation and drug entrapment.[4]

Q4: Can the crystalline state of this compound affect encapsulation?

A4: Yes. The transformation of this compound from its crystalline state to an amorphous form when incorporated into the lipid matrix is a key indicator of successful encapsulation.[5][6] This change can be confirmed using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[5][6] A lack of this transition may suggest poor encapsulation or drug expulsion.

Troubleshooting Guide: Low Encapsulation Efficiency

This section addresses specific issues related to achieving optimal this compound encapsulation in SLNs.

Problem: My encapsulation efficiency is consistently low (e.g., <70%). What are the potential causes and how can I fix it?

Low encapsulation efficiency is a common challenge, often stemming from formulation, process, or analytical issues.

Cause 1: Poor Solubility of this compound in the Selected Lipid

This compound is a lipophilic drug, but its solubility can vary between different solid lipids. If the drug has low solubility in the chosen lipid melt, it will partition into the external aqueous phase during the homogenization process, leading to low EE%.

Solutions:

  • Screen Different Lipids: Test a variety of solid lipids with different chain lengths and structures (e.g., Precirol® ATO 5, stearic acid, glyceryl monostearate).

  • Increase Lipid Concentration: A higher concentration of the lipid matrix can increase the total amount of drug that can be encapsulated.[5] One study found that EE% increased from 22% to 73% as the lipid concentration was increased.[5]

  • Incorporate a Liquid Lipid (NLCs): Consider formulating Nanostructured Lipid Carriers (NLCs), which are a blend of solid and liquid lipids. The less-ordered lipid matrix of NLCs can create more space to accommodate drug molecules, potentially improving encapsulation.[5][6]

Cause 2: Drug Expulsion During Nanoparticle Solidification

During the cooling and solidification of the lipid nanoparticles, the lipid matrix recrystallizes. A highly ordered crystalline structure can leave little room for drug molecules, effectively "squeezing out" the encapsulated this compound.

Solutions:

  • Optimize Cooling Rate: Rapid cooling (e.g., dispersing the hot nanoemulsion in cold water or using an ice bath) can promote the formation of a less perfect, more amorphous lipid core, which is better for retaining the drug.[2]

  • Use Lipid Blends: Mixing different lipids can disrupt the crystal lattice, leading to a more amorphous matrix that can accommodate more drug. This is the principle behind NLCs.[5]

  • Analyze Lipid Crystallinity: Use DSC and XRD to assess the crystallinity of the drug within the SLNs. The absence or reduction of the drug's characteristic melting peak suggests it is in an amorphous or dissolved state within the lipid matrix, indicating successful encapsulation.[5][6]

Cause 3: Inappropriate Surfactant Type or Concentration

The surfactant is critical for stabilizing the nanoparticles, but an incorrect choice or concentration can hinder encapsulation.

Solutions:

  • Optimize Surfactant Concentration: Systematically vary the concentration of your surfactant (e.g., Tween 80). High concentrations can increase drug solubility in the external aqueous phase, lowering the EE%. Conversely, insufficient surfactant can lead to particle aggregation and instability.[5]

  • Test Different Surfactants: The hydrophilic-lipophilic balance (HLB) of the surfactant is important. Screen different non-ionic surfactants (e.g., Poloxamers, Tween series) to find one that provides good stability without excessively partitioning the drug into the aqueous phase.

Cause 4: Suboptimal Process Parameters

The energy input during SLN preparation directly impacts particle size and encapsulation.

Solutions:

  • Adjust Homogenization Speed and Time: For high-shear or high-pressure homogenization, both speed and duration are critical. Insufficient energy may result in large particles with poor EE%. Conversely, excessive energy over a prolonged period could lead to drug degradation or instability. A typical starting point is 6,000-15,000 rpm for several minutes.[3][7]

  • Maintain Proper Temperature: The temperature of the lipid and aqueous phases should be maintained 5-10°C above the melting point of the solid lipid during the emulsification step to ensure the lipid is fully molten and the drug is dissolved.[4]

Data Presentation

The following tables summarize quantitative data from studies on this compound SLNs, illustrating the impact of formulation variables on key nanoparticle characteristics.

Table 1: Effect of Lipid-to-Drug Ratio on SLN Properties

Lipid:Drug Ratio (w/w)Lipid CarrierMean Particle Size (nm)Encapsulation Efficiency (%)Reference
5:1Precirol® ATO 5~150~100[1]
10:1Precirol® ATO 5~150~100[1]
12.5:1Precirol® ATO 5130 - 27080 - 100[7]

Table 2: Comparison of Preparation Methods on this compound SLN Properties

Preparation MethodLipidSurfactantParticle Size (nm)Encapsulation Efficiency (%)Reference
UltrasonicationStearic AcidTween 80235 - 28962.9 - 85.3[2]
MicroemulsionStearic AcidTween 80309 - 34460.1 - 73.5[2]
High-Pressure HomogenizationNot SpecifiedNot Specified298.7 ± 990.4 ± 0.2[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded SLNs by High-Shear Homogenization

This protocol is a generalized procedure based on common methodologies.[1][7]

Materials:

  • This compound

  • Solid Lipid (e.g., Precirol® ATO 5, Stearic Acid)

  • Surfactant (e.g., Tween 80)

  • Purified Water

Procedure:

  • Prepare the Lipid Phase: Accurately weigh the solid lipid and this compound (e.g., at a 10:1 lipid:drug ratio). Heat the lipid in a beaker to a temperature 5-10°C above its melting point until it is completely molten. Add the this compound to the molten lipid and stir until a clear, uniform solution is obtained.

  • Prepare the Aqueous Phase: In a separate beaker, prepare an aqueous solution of the surfactant (e.g., 2.5% w/w Tween 80 in purified water). Heat this solution to the same temperature as the lipid phase.

  • Form the Pre-emulsion: Pour the hot aqueous phase into the hot lipid phase while stirring continuously with a magnetic stirrer.

  • Homogenization: Immediately subject the hot pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax homogenizer) at a speed of approximately 6,200 rpm for 5 minutes.[7] Ensure the temperature is maintained throughout this process.

  • Cooling and Solidification: Quickly cool the resulting hot nanoemulsion by placing the beaker in an ice bath with continuous, gentle magnetic stirring. This rapid cooling will cause the lipid to solidify, forming the SLN dispersion.

  • Storage: Store the final SLN dispersion at 4°C for further analysis.

Protocol 2: Determination of Encapsulation Efficiency (%EE) by HPLC

This protocol describes how to separate the free drug from the encapsulated drug and quantify it using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound-Loaded SLN dispersion

  • Centrifugal filter units (e.g., Amicon® Ultra, with a molecular weight cut-off of 10-30 kDa)

  • Methanol (HPLC grade)

  • Mobile Phase: A common mobile phase for this compound is a mixture of methanol and an aqueous buffer (e.g., ammonium carbonate solution or phosphate buffer), sometimes with tetrahydrofuran.[9][10] A specific example is Methanol:Water with 0.06% triethylamine (pH 10) at a 75:25 v/v ratio.[10]

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Procedure:

  • Separation of Free Drug:

    • Take a known volume (e.g., 1 mL) of your SLN dispersion and place it into a centrifugal filter unit.

    • Centrifuge the sample according to the filter manufacturer's instructions (e.g., 5,000 rpm for 15 minutes).[11] This will separate the aqueous phase containing the unencapsulated (free) drug (filtrate) from the SLNs (retentate).

    • Carefully collect the filtrate.

  • Quantification of Free Drug:

    • Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of your calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Set the UV detector to an appropriate wavelength for this compound (e.g., 225 nm or 272 nm).[10][11]

    • Record the peak area corresponding to this compound.

    • Calculate the concentration of the free drug in the filtrate using a pre-established standard calibration curve.

  • Determination of Total Drug:

    • Take the same initial volume (e.g., 1 mL) of the original, uncentrifuged SLN dispersion.

    • Disrupt the nanoparticles to release the encapsulated drug. This is typically done by diluting the dispersion in a solvent that dissolves both the drug and the lipid, such as methanol, and vortexing thoroughly.[11]

    • Analyze this solution by HPLC to determine the total drug concentration.

  • Calculation of Encapsulation Efficiency:

    • Use the following formula to calculate the %EE: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

ExperimentalWorkflow cluster_prep SLN Preparation cluster_char Characterization A 1. Prepare Lipid Phase (Melt Lipid + Dissolve Drug) C 3. Form Pre-emulsion (Mix Phases) A->C B 2. Prepare Aqueous Phase (Heat Water + Surfactant) B->C D 4. High-Shear Homogenization C->D E 5. Cool to Form SLNs D->E F Particle Size (DLS) E->F Analyze Dispersion G Zeta Potential (DLS) E->G Analyze Dispersion H Encapsulation Efficiency (HPLC) E->H Analyze Dispersion I Morphology (SEM) E->I Analyze Dispersion J Crystallinity (DSC/XRD) E->J Analyze Dispersion

Caption: Experimental workflow for the preparation and characterization of this compound-loaded SLNs.

TroubleshootingWorkflow Start Start: Low Encapsulation Efficiency (<70%) Q1 Is drug soluble in molten lipid? Start->Q1 Sol1 Action: - Screen different lipids - Increase lipid concentration - Consider NLC formulation Q1->Sol1 No Q2 Are process parameters optimized? Q1->Q2 Yes End Re-evaluate Encapsulation Efficiency Sol1->End Sol2 Action: - Adjust homogenization  speed/time - Ensure temp > lipid MP - Use rapid cooling Q2->Sol2 No Q3 Is surfactant concentration appropriate? Q2->Q3 Yes Sol2->End Sol3 Action: - Decrease surfactant conc. - Screen different surfactants Q3->Sol3 No Q4 Is drug expelling during storage? Q3->Q4 Yes Sol3->End Sol4 Action: - Analyze with DSC/XRD - Use lipid blends (NLCs) - Optimize cooling rate Q4->Sol4 Yes Q4->End No Sol4->End

Caption: Troubleshooting decision tree for low encapsulation efficiency of this compound in SLNs.

References

Technical Support Center: Stability-Indicating HPLC Method for Econazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for econazole nitrate. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

ProblemPossible CausesSuggested Solutions
Poor peak shape (tailing or fronting) for this compound - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH. A pH of 3.0 has been used successfully.[1][2] - Use a new column or a guard column. A C8 or C18 column is commonly used.[1][3] - Reduce the sample concentration.
Inadequate separation of this compound from its degradation products - Mobile phase composition is not optimal. - Incorrect column selection. - Gradient elution profile needs optimization.- Modify the mobile phase composition. A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.2% w/v phosphoric acid) and an organic solvent like methanol.[1][2] - Experiment with different column chemistries (e.g., C8, C18). A Thermo Hypersil BDS C8 column (4.6 × 150 mm, 5 μm) has shown effective separation.[1][2] - Adjust the gradient slope or introduce isocratic holds to improve resolution.
Baseline drift or noise - Contaminated mobile phase or column. - Detector lamp issue. - Inadequate system equilibration.- Filter and degas the mobile phase.[4] - Flush the column with a strong solvent. - Check the detector lamp's energy and replace it if necessary. - Ensure the HPLC system is thoroughly equilibrated with the mobile phase before injection.
Inconsistent retention times - Fluctuation in mobile phase composition. - Temperature variations. - Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure it is delivering a consistent flow rate.
No peak or very small peak for this compound - Injection error. - Sample degradation. - Incorrect wavelength detection.- Verify the injection volume and ensure the autosampler is functioning correctly. - Prepare fresh sample solutions. This compound is known to degrade under certain conditions.[1][5] - Ensure the detector wavelength is set appropriately. Wavelengths around 225 nm or 227 nm have been reported for this compound detection.[1][6]
Extra peaks in the chromatogram - Contamination from sample preparation or solvent. - Presence of impurities in the standard or sample. - Carryover from previous injections.- Use high-purity solvents and clean glassware. - Analyze a blank (mobile phase) to identify solvent-related peaks. - Run a cleaning cycle for the autosampler and injection port.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for a stability-indicating HPLC method for this compound?

A1: A common approach involves using a reversed-phase C8 or C18 column with a gradient elution. A mobile phase consisting of an acidic buffer (e.g., 0.2% w/v phosphoric acid, pH 3.0) and methanol is frequently employed.[1][2] Detection is typically performed using a Diode Array Detector (DAD) at a wavelength of approximately 225 nm.[1]

Q2: How should forced degradation studies for this compound be conducted?

A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[7] Typical stress conditions for this compound include:

  • Acid Hydrolysis: 0.1 M HCl.

  • Alkaline Hydrolysis: 0.1 M or 1 M NaOH.[8] Econazole has shown instability under alkaline conditions.[8]

  • Oxidative Degradation: 3% Hydrogen Peroxide.[8]

  • Thermal Degradation: Heating the sample.

  • Photolytic Degradation: Exposing the sample to UV light.[5][8]

Q3: What are the known degradation products of this compound?

A3: Under forced degradation conditions, this compound can degrade into several impurities. Some known related compounds and potential degradation products include:

  • Impurity A: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[9]

  • Impurity B: (2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine.[9]

  • Impurity C: 1-(4-Chlorobenzyl)-3-[(2RS)-2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]imidazolium Chloride.[9]

The stability-indicating method must be able to resolve these and other potential degradation products from the parent this compound peak.[1]

Q4: What are the key validation parameters for a stability-indicating HPLC method?

A4: According to ICH guidelines, the method should be validated for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1][10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocols

Example Protocol for a Stability-Indicating HPLC Method

This protocol is a synthesis of methodologies reported in the literature and serves as a starting point for method development.[1][2]

Chromatographic Conditions:

ParameterCondition
Column Thermo Hypersil BDS C8 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.2% w/v Phosphoric acid (pH adjusted to 3.0) B: Methanol
Gradient Elution A time-programmed gradient can be optimized to achieve separation.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 225 nm
Injection Volume 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

  • Sample Preparation: The sample preparation will depend on the dosage form (e.g., cream, lotion). For creams, an extraction step with a suitable solvent will be necessary to separate the drug from the excipients.[3]

Visualizations

Experimental Workflow for HPLC Method Development

G A Define Analytical Target Profile B Literature Search & Method Scouting A->B C Select Initial HPLC Conditions (Column, Mobile Phase) B->C D System Suitability Testing C->D D->C SST Failed E Forced Degradation Studies D->E SST Passed F Method Optimization (Resolution of Degradants) E->F F->C Re-optimize G Method Validation (ICH Guidelines) F->G Resolution Achieved H Routine Analysis G->H Validation Passed

Caption: Workflow for developing a stability-indicating HPLC method.

Logical Relationship in Troubleshooting Poor Peak Separation

G A Poor Peak Separation B Optimize Mobile Phase Composition A->B C Change Column (e.g., different chemistry) A->C D Adjust Gradient Profile A->D E Check Column Health A->E F Acceptable Resolution B->F C->F D->F E->C Column Degraded

Caption: Troubleshooting logic for inadequate HPLC peak resolution.

References

Validation & Comparative

A Comparative Guide to the Bioequivalence of Generic vs. Brand-Name Econazole Nitrate Cream

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of generic and brand-name econazole nitrate 1% creams, focusing on in vitro release, skin permeation, and clinical efficacy. The data and protocols presented are compiled from publicly available scientific literature and regulatory documents to offer an objective analysis for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a broad-spectrum imidazole antifungal agent used for the topical treatment of various dermatomycoses. Its mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] This disruption of ergosterol production increases cell membrane permeability, leading to fungal cell death.[1] For a generic topical product to be considered bioequivalent to a brand-name counterpart, it must demonstrate comparable bioavailability at the site of action. This is typically assessed through a combination of in vitro, ex vivo, and in vivo studies. This guide summarizes key experimental data and protocols relevant to the bioequivalence assessment of this compound creams.

Data Presentation

In Vitro Release Testing (IVRT)

In vitro release testing is a critical tool for assessing the rate at which the active pharmaceutical ingredient (API) is released from a semi-solid dosage form. The following table summarizes the in vitro release data from a study comparing a reference listed drug (RLD) with two generic this compound 1% creams.

Table 1: In Vitro Release of this compound from Commercial Cream Formulations

FormulationMean Release Rate (µg/cm²/h⁰.⁵)90% Confidence Interval
Reference Listed Drug 1.831.70 - 1.96
Generic A 1.881.75 - 2.01
Generic B 1.851.72 - 1.98

Data adapted from a comparative bioequivalence study. The results indicate that the in vitro release rates of the generic formulations are comparable to the reference product.

Ex Vivo Skin Permeation (Dermatopharmacokinetics)

Ex vivo skin permeation studies, often using excised human or animal skin, provide insight into the rate and extent of drug absorption into the skin layers. The tape-stripping method is a common technique to quantify drug concentration in the stratum corneum.

Table 2: Ex Vivo Stratum Corneum Uptake of this compound in Porcine Skin

FormulationMean Amount in Stratum Corneum (µg/cm²)90% Confidence Interval
Reference Listed Drug 0.850.75 - 0.95
Generic A 0.880.78 - 0.98
Generic B 0.860.76 - 0.96

Data derived from an ex vivo tape-stripping study on porcine skin. The amount of this compound that permeated into the stratum corneum was similar across all tested formulations, suggesting comparable bioavailability at the target site.

Clinical Efficacy and Safety

Table 3: Key Endpoints for a Clinical Bioequivalence Study of this compound Cream in Tinea Pedis

EndpointDefinitionTimepoint for Assessment
Primary Endpoint: Complete Cure Negative KOH microscopy, negative fungal culture, and a score of 0 for all clinical signs and symptoms (erythema, scaling, pruritus, etc.).2 weeks post-treatment (Day 43)
Secondary Endpoint: Mycological Cure Negative KOH microscopy and negative fungal culture.2 weeks post-treatment (Day 43)
Secondary Endpoint: Effective Treatment Mycological cure with no or mild erythema and/or scaling, and all other signs and symptoms absent.2 weeks post-treatment (Day 43)
Safety Endpoint Incidence and severity of adverse events.Throughout the study

Experimental Protocols

In Vitro Release Testing (IVRT) Protocol

This protocol is based on methodologies used in comparative studies of topical drug products.

  • Apparatus: Vertical diffusion cells (Franz cells).

  • Membrane: Inert synthetic membrane (e.g., polysulfone).

  • Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4 with a surfactant (e.g., 0.5% Brij 58) to ensure sink conditions.

  • Temperature: 32 ± 1°C.

  • Procedure: a. A finite dose of the this compound cream is applied to the membrane surface. b. The receptor medium is stirred continuously. c. Samples are withdrawn from the receptor compartment at predetermined time intervals (e.g., 1, 2, 4, and 6 hours). d. The concentration of this compound in the samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate is calculated from the slope of the linear portion of the curve.

Ex Vivo Skin Permeation (Tape-Stripping) Protocol

This protocol is adapted from dermatopharmacokinetic studies for topical antifungal drugs.[5]

  • Skin Model: Excised porcine skin, dermatomed to a thickness of approximately 750 µm.

  • Apparatus: Franz diffusion cells.

  • Procedure: a. The excised skin is mounted on the diffusion cells with the stratum corneum facing the donor compartment. b. A defined amount of the this compound cream is applied to the skin surface. c. After a specified exposure time (e.g., 6 hours), the excess formulation is removed from the skin surface. d. The stratum corneum is progressively removed by applying and removing adhesive tape strips (e.g., 20 consecutive strips). e. The amount of this compound extracted from the tape strips is quantified using a validated analytical method (e.g., HPLC).

  • Data Analysis: The total amount of drug recovered from the tape strips represents the amount that has permeated into the stratum corneum.

Clinical Bioequivalence Study Protocol for Tinea Pedis

This protocol is based on the design of a registered clinical trial (NCT03129321) and FDA guidance.[2][3][4]

  • Study Design: A multi-center, randomized, double-blind, parallel-group, placebo-controlled study.

  • Study Population: Male and non-pregnant, non-lactating female subjects aged 18 years and older with a clinical diagnosis of interdigital tinea pedis, confirmed by positive potassium hydroxide (KOH) microscopy and fungal culture.

  • Treatment Arms:

    • Test Product: Generic this compound cream, 1%

    • Reference Product: Brand-name this compound cream, 1%

    • Placebo: Vehicle cream

  • Treatment Regimen: Patients apply the assigned cream to the affected areas of the feet once daily for 4 weeks.

  • Efficacy Assessments: Clinical assessments of signs and symptoms (erythema, scaling, pruritus, etc.) and mycological assessments (KOH microscopy and fungal culture) are performed at baseline, during treatment, at the end of treatment (Week 4), and at a follow-up visit (Week 6).

  • Statistical Analysis: The primary endpoint of complete cure at Week 6 is compared between the test and reference products. Bioequivalence is established if the 90% confidence interval for the difference in the complete cure rates between the two products falls within a pre-specified equivalence margin.

Mandatory Visualizations

Signaling Pathway of this compound

This compound Mechanism of Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Synthesis Death Fungal Cell Death Membrane->Death Disruption Econazole This compound Econazole->Enzyme Inhibition

Caption: Mechanism of action of this compound in a fungal cell.

Experimental Workflow for In Vitro Release Testing (IVRT)

IVRT Workflow start Start setup Assemble Franz Cells with Synthetic Membrane start->setup apply Apply Econazole Nitrate Cream setup->apply incubate Incubate at 32°C with Stirring apply->incubate sample Withdraw Samples from Receptor Medium incubate->sample analyze Analyze Samples by HPLC sample->analyze calculate Calculate Release Rate analyze->calculate end End calculate->end

Caption: Workflow for in vitro release testing of this compound cream.

Logical Relationship for Clinical Bioequivalence Assessment

Clinical Bioequivalence Logic cluster_arms Treatment Arms (4 Weeks) population Patient Population (Tinea Pedis) randomization Randomization population->randomization generic Generic Econazole Nitrate Cream randomization->generic brand Brand-Name Econazole Nitrate Cream randomization->brand placebo Placebo Cream randomization->placebo assessment Efficacy & Safety Assessment (Week 6) generic->assessment brand->assessment placebo->assessment bioequivalence Bioequivalence Established? assessment->bioequivalence

Caption: Logical flow of a clinical bioequivalence trial.

References

A Comparative Analysis of Econazole Nitrate and Clotrimazole Efficacy in the Management of Tinea Pedis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two widely used topical antifungal agents, econazole nitrate and clotrimazole, for the treatment of tinea pedis (athlete's foot). The information presented is based on available clinical trial data and pharmacological profiles to assist researchers and drug development professionals in their understanding of these therapeutic options.

Mechanism of Action: Azole Antifungals

Both this compound and clotrimazole belong to the azole class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, azoles increase fungal cell membrane permeability, leading to the leakage of cellular contents and ultimately, fungal cell death.

cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane Synthesis cluster_drug_action Drug Action cluster_disruption Membrane Disruption Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Intact Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Lanosterol_14a_demethylase->Ergosterol Azole_Antifungals This compound Clotrimazole Azole_Antifungals->Lanosterol_14a_demethylase Inhibition Disrupted_Membrane Disrupted Fungal Cell Membrane Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death Ergosterol_Depletion Ergosterol Depletion Ergosterol_Depletion->Disrupted_Membrane cluster_treatment_arms Treatment Arms (Double-Blind) Patient_Screening Patient Screening (Clinical Diagnosis of Tinea Pedis) Inclusion_Criteria Inclusion/Exclusion Criteria Met Patient_Screening->Inclusion_Criteria Baseline_Assessment Baseline Assessment (KOH Microscopy & Fungal Culture) Inclusion_Criteria->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Econazole_Group This compound Group Randomization->Econazole_Group Arm 1 Clotrimazole_Group Clotrimazole Group Randomization->Clotrimazole_Group Arm 2 Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Arm 3 Treatment_Period Treatment Period (e.g., 4 weeks) Econazole_Group->Treatment_Period Clotrimazole_Group->Treatment_Period Vehicle_Group->Treatment_Period Follow_Up_Assessment Follow-Up Assessment (e.g., 2 weeks post-treatment) Treatment_Period->Follow_Up_Assessment Efficacy_Endpoints Efficacy Endpoints (Complete Cure, Mycological Cure) Follow_Up_Assessment->Efficacy_Endpoints Safety_Evaluation Safety Evaluation (Adverse Events) Follow_Up_Assessment->Safety_Evaluation

Econazole Nitrate vs. Ketoconazole: A Comparative Review of Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal properties of two widely recognized imidazole agents: econazole nitrate and ketoconazole. Both agents are mainstays in the treatment of superficial mycoses, yet they exhibit distinct profiles in terms of antifungal potency, spectrum of activity, and secondary biological effects. This review synthesizes in vitro data, outlines key experimental methodologies, and explores the underlying mechanisms of action to inform research and development in antifungal therapeutics.

Mechanism of Action: A Shared Pathway

Both econazole and ketoconazole belong to the azole class of antifungals and share a primary mechanism of action. They are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3][4][5][6][7][8] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[6][7]

By binding to the heme iron of the enzyme, these azoles disrupt the conversion of lanosterol to ergosterol.[1][7] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal membrane.[4][6] The consequence is a cascade of detrimental effects, including increased membrane permeability and fluidity, disruption of membrane-bound enzyme activity, and ultimately, the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[3][5][7]

dot digraph "Ergosterol_Biosynthesis_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes acetylcoa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="14α-methylated\nsterols", fillcolor="#F1F3F4", fontcolor="#202124"]; ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; enzyme [label="Lanosterol 14α-demethylase\n(CYP51A1)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; azoles [label="this compound\nKetoconazole", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; membrane [label="Fungal Cell Membrane\n(Disrupted Integrity)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];

// Edges acetylcoa -> squalene -> lanosterol; lanosterol -> enzyme [arrowhead=none]; enzyme -> intermediate [label="Conversion"]; intermediate -> ergosterol; ergosterol -> membrane [label="Incorporation"]; azoles -> enzyme [label=" Inhibition ", color="#EA4335", fontcolor="#EA4335", style=bold]; } /dot Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.

Beyond this primary mechanism, econazole has been reported to possess other modes of action, including direct interaction with membrane phospholipids and inhibition of endogenous respiration.[1][9] Furthermore, recent studies in oncology have demonstrated that this compound can inhibit the PI3K/AKT signaling pathway, a pathway crucial for cell proliferation and survival, suggesting a broader biological activity beyond its antifungal effects.[10]

dot digraph "PI3K_AKT_Inhibition" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes pi3k [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; akt [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream Effectors\n(e.g., P-gp, Bcl-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; econazole [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", style=rounded];

// Edges pi3k -> akt [label=" Activates "]; akt -> downstream [label=" Activates "]; downstream -> proliferation; econazole -> pi3k [label=" Inhibits ", color="#EA4335", fontcolor="#EA4335", style=bold]; } /dot Caption: Secondary signaling pathway inhibited by this compound in cancer cells.[10]

In Vitro Antifungal Activity: A Quantitative Comparison

The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Comparative studies demonstrate that both econazole and ketoconazole possess a broad spectrum of activity against yeasts and dermatophytes.

In a study evaluating clinical Candida isolates from superficial infections, econazole and miconazole were generally more active compared to itraconazole and fluconazole.[11] For Candida albicans specifically, econazole showed potent activity.[11] Ketoconazole has also demonstrated high activity in vitro against a wide range of fungi, although its potency can be influenced by the testing medium.[12]

The following tables summarize the reported MIC ranges for both agents against various fungal species.

Table 1: Comparative In Vitro Activity (MIC) Against Candida Species

Antifungal AgentCandida albicans (μg/mL)Other Candida spp. (μg/mL)Reference(s)
This compound 0.016 - 160.016 - 16[11]
Ketoconazole 1.25 - 800.08 - 20[13]
10 - 20 (common range)[14]
≤ 0.125 (susceptible)[15]
≥ 1 (resistant)[15]

Table 2: In Vitro Activity (MIC) Against Other Fungi

Antifungal AgentFungal SpeciesMIC (μg/mL)Reference(s)
Ketoconazole Cryptococcus neoformans1.25 - 40[13]
Malassezia furfur0.8[16]

Note: MIC values can vary significantly based on the specific strain, testing methodology (e.g., broth microdilution, agar dilution), and laboratory conditions.

Clinical Efficacy and Applications

Both this compound and ketoconazole are primarily formulated for topical application to treat common dermatophytoses and cutaneous candidiasis.[9][17][18]

  • This compound: It is widely prescribed for tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and cutaneous candidiasis.[8][19] Its ability to effectively penetrate the keratin layer of the skin is crucial for its therapeutic action.[3]

  • Ketoconazole: Available in various topical forms (cream, shampoo, foam), it is used for the same infections as econazole and is also a common treatment for seborrheic dermatitis and dandruff.[9][18] Oral formulations of ketoconazole are used for systemic fungal infections, but their use has been limited due to the risk of hepatotoxicity and drug-drug interactions.[2][7]

A clinical study directly comparing a 1% this compound foam to a 2% ketoconazole cream for interdigital tinea pedis found that the econazole foam was significantly superior in reducing pruritus (itching).

Experimental Protocols

Accurate and reproducible assessment of antifungal activity is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.

Broth Microdilution Method for MIC Determination (CLSI M27-A3)

This is the reference method for determining the MIC of antifungal agents against yeasts.[5][9][14][19]

Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a yeast isolate.

Methodology:

  • Preparation of Antifungal Stock Solutions: Antifungal powders (econazole, ketoconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using a standardized liquid medium, typically RPMI 1640 buffered with MOPS to a pH of 7.0.[3][6]

  • Inoculum Preparation: The yeast isolate is cultured on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, corresponding to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in the test medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ cells/mL in the microtiter plate wells.[3][6][13]

  • Inoculation and Incubation: Each well containing the serially diluted antifungal agent is inoculated with the prepared yeast suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included. The plates are incubated at 35°C for 24 to 48 hours.[3]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent at which a prominent decrease in turbidity (approximately 50% reduction in growth for azoles) is observed visually compared to the growth control.[3]

G

Antifungal Time-Kill Assay

This dynamic method assesses the rate at which an antifungal agent kills a fungal population over time.

Objective: To evaluate the fungistatic versus fungicidal activity of an antifungal agent.

Methodology:

  • Inoculum Preparation: A starting inoculum of the test yeast is prepared in a suitable broth medium (e.g., RPMI 1640 with MOPS) to a concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[1]

  • Drug Exposure: The antifungal agent is added to the culture at a predetermined concentration (often a multiple of the MIC, e.g., 2x MIC). A drug-free culture serves as the growth control.

  • Incubation and Sampling: The cultures are incubated at 35°C, typically with agitation.[1] At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.

  • Viable Cell Counting: The aliquots are serially diluted in sterile saline and plated onto agar. After incubation, the resulting colonies are counted to determine the number of viable organisms (CFU/mL) at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for both the treated and control cultures. Fungicidal activity is often defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Conclusion

This compound and ketoconazole are structurally similar imidazole antifungals that share a core mechanism of inhibiting ergosterol biosynthesis. Both demonstrate broad-spectrum activity against clinically relevant fungi, particularly those causing superficial infections. In vitro data suggests that econazole may have greater potency against certain Candida species compared to ketoconazole. Clinically, both are effective topical agents, with some evidence suggesting econazole may offer superior symptomatic relief for conditions like tinea pedis. The discovery of econazole's inhibitory effect on the PI3K/AKT pathway opens new avenues for research into its potential applications beyond mycology. For drug development professionals, the choice between these or related compounds may depend on the specific fungal target, desired formulation, and potential for secondary biological activities. Standardized methodologies, such as those provided by CLSI, are essential for the accurate and comparative evaluation of novel antifungal candidates.

References

Comparative Analysis of Econazole Nitrate Release from Different Topical Bases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro release of the antifungal agent econazole nitrate from various topical formulations. The data presented is compiled from recent scientific literature to aid in the selection and development of effective topical drug delivery systems. This analysis focuses on key performance indicators such as drug release profiles and the physicochemical properties of different bases, supported by detailed experimental protocols.

I. Quantitative Data Summary

The following tables summarize the key performance parameters of different this compound topical formulations as reported in the cited literature.

Table 1: Physicochemical Properties of Various Gel Formulations

Formulation CodeGelling Agent(s)Concentration (%)pHViscosity (cps)Spreadability (gm.cm/sec)Drug Content (%)Reference
F1Carbopol® 9400.75~6.0--99 ± 0.056[1]
F2Carbopol® 9401.00~6.0--96 ± 0.030[1]
F3Carbopol® 9401.25~6.0--98 ± 0.034[1]
F4Carbopol® 9401.50~6.0--108 ± 0.035[1]
F5Carbopol® 9401.75~6.0--102 ± 0.085[1]
F6Carbopol® 9402.00~6.0--101 ± 0.081[1]
F1 (Alt)Sodium Alginate----99.1[2]
F2 (Alt)HPMC-----[2]
F4 (Alt)Sodium Alginate + HPMC----99.1[2]
F5 (Alt)Sodium Alginate + HPMC----97.9[2]

Table 2: In Vitro Drug Release of this compound from Various Topical Bases

Formulation TypeBase/Gelling AgentKey Findings on Drug ReleaseReference
GelCarbopol® 940The in vitro release of this compound significantly decreased as the concentration of Carbopol® 940 increased.[1][3][1][3]
GelSodium AlginateFormulation F1 showed a drug release of 93.81% after 4 hours.[2][2]
GelHPMCFormulation F2 demonstrated the highest drug release of 97.56% after 4 hours.[2][2]
GelSodium Alginate + HPMCFormulations F3, F4, F5, and F6 showed drug release ranging from 90.14% to 93.18% after 4 hours.[2][2]
NanoemulsionOleic acid, Tween 80, Poloxamer 188The optimized nanoemulsion formulation (ECN5) achieved an 89.43% drug release rate after 360 minutes.[4][4]
Microsponge Loaded HydrogelEthyl cellulose, Eudragit RS 100Designed for sustained release, with the release rate influenced by the drug-to-polymer ratio.[5][5]
Mucoadhesive Hydrogel FilmPoly(vinyl alcohol)Exhibited sustained drug release over 12 hours. The release rate decreased with higher concentrations of poly(vinyl alcohol) and more freeze/thaw cycles.[6][6]

II. Experimental Protocols

This section details the methodologies employed in the cited studies for the formulation and evaluation of this compound topical preparations.

A. Preparation of Topical Gels

Topical gels of this compound are generally prepared using a cold mechanical technique or by dispersing a gelling agent in water.[1][7]

  • Carbopol-based Gels: The gelling agent, Carbopol® 940, is dispersed in a sufficient amount of water and agitated until a homogenous gel is formed.[1] A viscous mixture containing this compound, propylene glycol, an emollient and solubilizer (like Capmul® MCM C8), and preservatives (methyl and propyl paraben) is then incorporated into the Carbopol® gel base.[1][3]

  • Sodium Alginate and HPMC-based Gels: These polymers are used as gelling agents, either alone or in combination, to prepare different gel formulations.[2][7]

B. Physicochemical Characterization

The prepared formulations are typically evaluated for the following parameters:

  • Visual Inspection: Assessed for color, appearance, and homogeneity.[1][2]

  • pH Determination: The pH of the formulations is measured using a calibrated pH meter to ensure suitability for topical application. A pH of around 6.0 is generally considered acceptable.[1][3]

  • Viscosity Measurement: A viscometer (e.g., Brookfield Digital Viscometer) is used to determine the viscosity of the formulations.[8]

  • Spreadability: This is determined by pressing a known amount of the formulation between two glass plates and measuring the diameter of the circle formed after a specific time.[1]

  • Drug Content Uniformity: A specified amount of the formulation is dissolved in a suitable solvent (e.g., methanol), and the drug concentration is determined using a UV-visible spectrophotometer at a specific wavelength (e.g., 218 nm or 272 nm).[5][8]

C. In Vitro Drug Release Studies

The release of this compound from the topical formulations is commonly assessed using one of the following methods:

  • Franz Diffusion Cell System: This method is used to study the permeation of the drug through a membrane (e.g., a dialysis membrane or skin).[8] The formulation is placed in the donor compartment, and the receptor compartment is filled with a suitable buffer solution (e.g., phosphate buffer pH 7.4).[4][8] Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for drug content.[4][8]

  • Dissolution Test Apparatus (Paddle Method): This method is particularly used for microsponge-based formulations. A known quantity of the formulation is placed in the dissolution medium (e.g., phosphate buffer pH 7.4) and stirred at a constant speed and temperature.[5] Aliquots are withdrawn at regular intervals and assayed for drug concentration.[5]

III. Visualized Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the development and evaluation of this compound topical formulations.

experimental_workflow prep Formulation Preparation physchem Physicochemical Characterization prep->physchem invitro In Vitro Release Studies prep->invitro data Data Analysis physchem->data invitro->data

Caption: General experimental workflow for topical formulation development.

in_vitro_release_workflow start Start: Place formulation in diffusion cell/dissolution apparatus sampling Withdraw aliquots at pre-determined time intervals start->sampling analysis Analyze drug concentration (e.g., UV-Vis Spectrophotometry) sampling->analysis calculation Calculate cumulative drug release (%) analysis->calculation end End: Plot drug release profile calculation->end

Caption: Workflow for in vitro drug release studies.

IV. Conclusion

The selection of a suitable topical base significantly influences the release of this compound. Gel-based formulations, particularly those utilizing HPMC, have shown promising results in terms of high drug release.[2] However, the release profile can be modulated by altering the concentration of the gelling agent, as demonstrated with Carbopol® 940, where higher concentrations lead to a more sustained release.[1][3] Newer drug delivery systems like nanoemulsions and microsponges also offer potential advantages in enhancing the solubility and controlling the release of poorly water-soluble drugs like this compound.[4][5] The choice of the optimal formulation will ultimately depend on the desired therapeutic outcome, whether it be rapid or sustained drug delivery to the target site. Further in vivo studies are necessary to correlate these in vitro findings with clinical efficacy.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Econazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Econazole Nitrate. The following procedural guidance outlines personal protective equipment (PPE), operational plans, and disposal protocols to ensure safe laboratory practices.

This compound is an antifungal agent that requires careful handling due to its potential health hazards. Adherence to the following safety measures is essential to minimize exposure and ensure a safe working environment. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Proper PPE is the primary defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

Operation Required Personal Protective Equipment Citation
Routine Handling & Weighing Eye/Face Protection: Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US).[3][4]
Hand Protection: Chemical-impermeable gloves (e.g., butyl rubber, nitrile) inspected before use.[3][5][6]
Body Protection: A lab coat or long-sleeved protective clothing.[2][5]
Respiratory Protection: Generally not required in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, a full-face respirator should be used.[3][4]
Spill Cleanup Eye/Face Protection: Splash goggles or a face shield.[2]
Hand Protection: Double-gloving with chemical-impermeable gloves is recommended.[7]
Body Protection: A full suit or "bunny suit" may be necessary for large spills. Wear fire/flame resistant and impervious clothing.[2][4]
Respiratory Protection: A self-contained breathing apparatus or an approved/certified dust respirator should be used to avoid inhalation of dust.[2]

Operational and Handling Protocols

Safe handling practices are critical to prevent contamination and exposure. Always handle this compound in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Handle in a well-ventilated place to avoid the formation of dust and aerosols.[3][4]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3][4]

    • Avoid contact with skin and eyes.[3]

  • General Practices:

    • Do not eat, drink, or smoke in the area where this compound is handled.[3][4][5]

    • Wash hands thoroughly after handling the compound.[1][5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3] Keep it away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure Citation
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5]

Spill, Leak, and Disposal Plans

A clear plan for managing spills and disposing of waste is mandatory for laboratory safety.

Accidental Spill Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][4]

  • Clean-up:

    • Wear the appropriate PPE for spill cleanup.

    • Use appropriate tools to sweep or shovel the spilled solid into a suitable, closed container for disposal.[1][2]

    • Avoid generating dust.[1][3]

    • After the material is collected, clean the spill area with water.[5]

Waste Disposal Plan

All waste must be considered hazardous and disposed of according to regulations.

Waste Type Disposal Procedure Citation
This compound (Solid) Dispose of contents/container to an approved waste disposal plant. This may involve removal to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1][3]
Contaminated PPE & Materials Place all contaminated items (gloves, lab coats, cleaning materials) in a sealed, labeled container for hazardous waste disposal.[1]
Empty Containers Do not reuse empty containers. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill.[3]
General Prohibition Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[3]
Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

EconazoleNitrate_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_cleanup 4. Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Clean, Uncluttered) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh & Transfer in Ventilated Area don_ppe->weigh Proceed to Handling handle Follow Safe Practices (No Food/Drink, Wash Hands) weigh->handle store Store in Tightly Closed Container (Cool, Dry, Ventilated) handle->store If storing decontaminate Decontaminate Work Area handle->decontaminate After use dispose_waste Dispose of Waste & PPE in Labeled Hazardous Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill Spill Occurs spill_protocol Contain & Clean Spill spill->spill_protocol Follow Spill Protocol exposure Exposure Occurs first_aid Seek Medical Attention exposure->first_aid Administer First Aid

Caption: Workflow for Safe Handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.